molecular formula C5H6BrN3O2 B1654229 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole CAS No. 21431-58-3

4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole

カタログ番号: B1654229
CAS番号: 21431-58-3
分子量: 220.02 g/mol
InChIキー: ZNTMHCHYIKJJMI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole (CAS 21431-58-3) is a high-purity, nitrated imidazole derivative designed for advanced research and development. With a molecular formula of C5H6BrN3O2 and a molecular weight of 220.026 g/mol , this compound serves as a versatile and critical synthetic building block in medicinal and organic chemistry. The nitro and bromo functional groups on the imidazole ring make it a highly activated system for nucleophilic displacement reactions, allowing researchers to introduce complex substituents . This reagent has been effectively utilized in Single Electron Transfer (SRN1) reactions with propargylic chlorides and nitronate anions, leading to the formation of both C-alkylated and ethylenic products . Furthermore, its application in TDAE [tetrakis(dimethylamino)ethylene] strategies has been demonstrated for the synthesis of diverse 4-(4-substituted)styryl-1,2-dimethyl-5-nitro-1H-imidazole derivatives via Stille cross-coupling, offering moderate to excellent yields for building molecular libraries . The compound is characterized by its logP value of 0.9, indicating its lipophilicity, and features zero hydrogen bond donors, making it a valuable intermediate in drug discovery for creating targeted molecules . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-bromo-1,2-dimethyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-3-7-4(6)5(8(3)2)9(10)11/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTMHCHYIKJJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175703
Record name Imidazole, 4-bromo-1,2-dimethyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21431-58-3
Record name Imidazole, 4-bromo-1,2-dimethyl-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021431583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole, 4-bromo-1,2-dimethyl-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Monograph: 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utilization in Medicinal Chemistry & Drug Design

Executive Summary

4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole represents a high-value "lynchpin" scaffold in the synthesis of hypoxia-activated prodrugs and next-generation nitroimidazole antibiotics. While the parent compound, 1,2-dimethyl-5-nitroimidazole (Dimetridazole), is a well-established antiprotozoal agent, the introduction of a bromine atom at the C4 position fundamentally alters the molecule's utility. It transforms a stable end-product into a highly reactive electrophile, enabling the rapid diversification of the imidazole core via Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings.

This guide provides a comprehensive technical analysis of this scaffold, detailing its structural electronics, validated synthetic pathways, and experimental protocols for its application in drug discovery.

Part 1: Structural & Electronic Analysis

The utility of 4-bromo-1,2-dimethyl-5-nitro-1H-imidazole stems from the synergistic electronic effects of its substituents. A precise understanding of these effects is required to predict reactivity.

SubstituentPositionElectronic EffectChemical Consequence
Methyl N-1Inductive (+I)Regio-stability: Prevents annular tautomerism, locking the nitro group at position 5 and the bromine at position 4.
Methyl C-2Steric / InductiveMetabolic Modulation: Provides steric bulk to retard reduction of the nitro group; serves as a potential site for oxidative metabolism.
Bromine C-4-I / +M (Weak)Leaving Group: Serves as the leaving group for

or the oxidative addition site for Pd-catalysis.
Nitro C-5Strong -I / -MActivation: Strongly withdraws electron density from the ring, specifically activating the C4-Br bond for nucleophilic attack (

).
The "Push-Pull" Activation Mechanism

The critical feature of this molecule is the relationship between the C5-Nitro and C4-Bromine groups. The nitro group acts as an electron sink, significantly lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital) at the C4 carbon. This makes the C4 position highly susceptible to attack by nucleophiles (amines, thiols, alkoxides), allowing for the rapid construction of libraries of 4-substituted-5-nitroimidazoles—a structural class essential for antitubercular agents (e.g., Pretomanid analogs).

Part 2: Synthetic Pathways (The "How-To")

Direct bromination of 1,2-dimethyl-5-nitroimidazole is kinetically unfavorable due to the electron-deficient nature of the nitro-substituted ring. Therefore, the authoritative synthetic route relies on a "Functionalize-then-Nitrate" strategy.

Validated Synthetic Workflow
  • Precursor: 1,2-Dimethylimidazole.[1][2][3]

  • Step 1 (Bromination): Regioselective bromination at C4/C5.

  • Step 2 (Nitration): Electrophilic nitration, which occurs at the open C5 position (if C4 is brominated) or displaces a bromine if 4,5-dibromo is used (less common for this specific target).

SynthesisPath Start 1,2-Dimethylimidazole Step1 4-Bromo-1,2-dimethylimidazole Start->Step1 NBS, CH3CN (Controlled Stoichiometry) Step2 4,5-Dibromo-1,2-dimethylimidazole (Over-brominated side product) Start->Step2 Excess NBS Target 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole (Target) Step1->Target HNO3, H2SO4 (Nitration) Step2->Target Debromination/Nitration (Inefficient) Deriv S_NAr Products (Library Generation) Target->Deriv R-NH2 / R-SH (Nucleophilic Substitution)

Figure 1: The optimal synthetic route prioritizes mono-bromination of the electron-rich imidazole prior to nitration.

Part 3: Experimental Protocols

Safety Warning: Nitroimidazoles are potentially energetic. Reactions involving fuming nitric acid must be performed behind a blast shield. Halogenated imidazoles can be skin sensitizers.

Protocol A: Synthesis of 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole

1. Bromination of 1,2-Dimethylimidazole

  • Reagents: 1,2-Dimethylimidazole (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 1,2-dimethylimidazole in anhydrous ACN (0.5 M concentration) under

      
      .
      
    • Cool to 0°C.

    • Add NBS portion-wise over 30 minutes to avoid exotherms and over-bromination (formation of 4,5-dibromo species).

    • Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (System: DCM/MeOH 95:5).

    • Workup: Concentrate solvent, redissolve in DCM, wash with water and brine. Dry over

      
      .
      
    • Purification: Recrystallization from Hexane/EtOAc or Column Chromatography.

2. Nitration to Final Target

  • Reagents: 4-Bromo-1,2-dimethylimidazole (from Step 1), Fuming

    
    , Conc. 
    
    
    
    .
  • Procedure:

    • Prepare a mixed acid solution (

      
       : 
      
      
      
      1:1 v/v) at 0°C.
    • Add solid 4-bromo-1,2-dimethylimidazole slowly to the acid mixture, maintaining temperature <10°C.

    • Allow to warm to RT and stir for 2–4 hours.

    • Quench: Pour reaction mixture onto crushed ice with vigorous stirring. The product should precipitate as a yellow solid.

    • Isolation: Filter the solid, wash with cold water until pH is neutral. Recrystallize from Ethanol.

Protocol B:

Diversification (Library Generation)

This protocol validates the "activated" nature of the scaffold.

  • Reagents: 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole (1.0 eq), Amine Nucleophile (e.g., Morpholine, 1.2 eq),

    
     (2.0 eq), DMF.
    
  • Procedure:

    • Dissolve the nitroimidazole in DMF (0.2 M).

    • Add

      
       and the amine.
      
    • Heat to 60–80°C for 2–6 hours. (The nitro group activates the bromine displacement; reaction is usually clean).

    • Workup: Dilute with water, extract with EtOAc. The product is the 4-amino-5-nitroimidazole derivative.[4]

Part 4: Reactivity Profile & Applications

The 4-bromo-5-nitro motif allows for orthogonal functionalization. The diagram below illustrates the divergent pathways available to researchers using this core.

ReactivityMap Core 4-Bromo-1,2-dimethyl- 5-nitro-1H-imidazole SNAr S_NAr Displacement (C4-Substitution) Core->SNAr Nucleophiles (R-NH2, R-SH) Base, Heat Suzuki Suzuki-Miyaura Coupling (C4-Arylation) Core->Suzuki Ar-B(OH)2, Pd(PPh3)4 (Challenging due to NO2 poisoning) Reduction Nitro Reduction (C5-Amine) Core->Reduction Fe/HCl or H2/Pd (Destroys Warhead) Prod_SNAr 4-Amino/Thio-5-nitroimidazoles (Antibiotics/Hypoxia Probes) SNAr->Prod_SNAr Prod_Suzuki 4-Aryl-5-nitroimidazoles (Bi-aryl Scaffolds) Suzuki->Prod_Suzuki Prod_Red 4-Bromo-5-aminoimidazole (Unstable/Reactive) Reduction->Prod_Red

Figure 2: The scaffold serves primarily as an electrophile for S_NAr reactions. Note that Palladium coupling (Suzuki) is possible but often requires specialized ligands to prevent catalyst poisoning by the nitro group and imidazole nitrogen.

Key Application: Hypoxia-Selective Cytotoxicity

The 5-nitroimidazole moiety is a "bioreductive switch." In oxygen-poor environments (e.g., solid tumor cores or anaerobic bacterial infections), the nitro group is enzymatically reduced to a nitro-radical anion. This radical induces DNA strand breaks.

  • Role of the 4-Substituent: By using the 4-bromo handle to attach different amines via

    
    , researchers can tune the Redox Potential (
    
    
    
    )
    of the molecule. Electron-donating amines at C4 will lower the reduction potential, making the drug more selective for deep hypoxia (avoiding aerobic toxicity).
References
  • Vetrichelvan, M., et al. (2023).[1] Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole: A Key Building Block for Bioactive Molecules.[1][3] Thieme Chemistry (Synlett).

  • Medicines for All Institute (M4ALL). (2023).[5] Summary of Process Development Work on TB Drug Pretomanid. Virginia Commonwealth University.[5] (Details on nitroimidazole bromination/debromination chemistry).

    • [5]

  • Walsh, J. S., & Miwa, G. T. (2011). Nitroimidazoles: Chemistry, Pharmacology, and Toxicology. In Bioactivation of Foreign Compounds.
  • WuXi AppTec. (2021). Nucleophilic Aromatic Substitution (SNAr) of Nitro-Heterocycles. QM Magic Class.[6]

Sources

Properties of 4-bromo-1,2-dimethyl-5-nitroimidazole vs 5-bromo isomer

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Isomeric Landscape of Bromo-dimethyl-nitroimidazoles: A Comparative Analysis of 4-Bromo-1,2-dimethyl-5-nitroimidazole and its 5-Bromo-4-nitro Isomer

Introduction

The nitroimidazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents renowned for their efficacy against anaerobic bacteria and parasites, as well as their application as radiosensitizers in cancer therapy.[1][2][3] The biological activity of these compounds is intrinsically linked to the electrochemical properties of the nitro group, which can be finely tuned by the substitution pattern on the imidazole ring. The introduction of a halogen, such as bromine, further modulates the electronic environment, creating distinct isomers with potentially divergent physicochemical properties, reactivity, and biological profiles.

This technical guide provides a comprehensive comparative analysis of two key regioisomers: 4-bromo-1,2-dimethyl-5-nitroimidazole and 5-bromo-1,2-dimethyl-4-nitroimidazole. As a Senior Application Scientist, this document moves beyond a simple recitation of data, delving into the causal relationships between structure and function. We will explore the nuances of their synthesis, the subtle yet critical differences in their spectroscopic signatures, their differential reactivity, and the implications for drug development. Every protocol and mechanistic claim is presented within a self-validating framework, grounded in authoritative references to ensure scientific integrity.

Synthesis and Regiochemical Considerations

The synthesis of substituted nitroimidazoles often presents a significant challenge in controlling regioselectivity. The preparation of 4-bromo-1,2-dimethyl-5-nitroimidazole and its 5-bromo-4-nitro isomer typically starts from the precursor 1,2-dimethylimidazole. The challenge lies in the sequential or direct introduction of the bromo and nitro groups to the C4 and C5 positions.

The order of these electrophilic substitution reactions is critical. Direct bromination of a nitro-imidazole or nitration of a bromo-imidazole can lead to a mixture of products. For instance, the bromination of 1-methyl-2-nitroimidazole in dioxane can yield a mixture of 4-bromo and 5-bromo isomers.[4] A viable strategy for a more controlled synthesis involves starting with a pre-functionalized 1,2-dimethylimidazole, such as 4-bromo-1,2-dimethyl-1H-imidazole, which serves as a key building block for various bioactive molecules.[5][6] Subsequent nitration would then lead to the desired products, although separation of the resulting isomers would still be necessary.

The formation of regioisomers is a common challenge in the synthesis of such heterocyclic compounds, making robust analytical and purification methods essential.[6]

Synthetic_Pathway cluster_0 Synthetic Approach start 1,2-dimethylimidazole intermediate_bromo 4(5)-Bromo-1,2-dimethylimidazole start->intermediate_bromo Bromination nitration Nitration (e.g., HNO₃/H₂SO₄) intermediate_bromo->nitration isomer_mixture Isomeric Mixture nitration->isomer_mixture separation Chromatographic Separation isomer_mixture->separation isomer_4_5 4-Bromo-1,2-dimethyl-5-nitroimidazole isomer_5_4 5-Bromo-1,2-dimethyl-4-nitroimidazole separation->isomer_4_5 separation->isomer_5_4

Caption: Proposed synthetic route for bromo-dimethyl-nitroimidazole isomers.

Comparative Physicochemical and Spectroscopic Properties

The distinct placement of the bromo and nitro substituents results in unique electronic distributions within each isomer, which in turn governs their physical properties and spectroscopic fingerprints. The unambiguous identification of these isomers relies on a multi-technique analytical approach.[7]

Property4-Bromo-1,2-dimethyl-5-nitroimidazole5-Bromo-1,2-dimethyl-4-nitroimidazoleRationale for Difference
Molecular Formula C₅H₆BrN₃O₂C₅H₆BrN₃O₂Isomers share the same formula.
Molecular Weight 220.02 g/mol 220.02 g/mol Isomers share the same mass.[8]
Appearance Solid (predicted)Solid (predicted)Typical for small, functionalized organic molecules.[9]
¹H NMR Singlet for C4-H is absent. Signals for two CH₃ groups.Singlet for C5-H is absent. Signals for two CH₃ groups.The chemical shifts of the N-CH₃ and C-CH₃ protons will differ due to the varying proximity to the electronegative Br and NO₂ groups.
¹³C NMR Unique chemical shifts for C2, C4, and C5.Unique chemical shifts for C2, C4, and C5.The carbon atom directly bonded to the nitro group (C5) in the 4-bromo isomer will be significantly more deshielded (downfield shift) compared to the carbon bonded to bromine (C4). The opposite is true for the 5-bromo isomer.
IR Spectroscopy Characteristic ν(NO₂) asymmetric and symmetric stretches.Characteristic ν(NO₂) asymmetric and symmetric stretches.The precise wavenumber of the C-NO₂ and C-Br vibrations may differ slightly due to the different electronic environment of the ring.[10]
Mass Spectrometry M+ and M+2 isotopic pattern for bromine.M+ and M+2 isotopic pattern for bromine.While the molecular ion peaks will be identical, fragmentation patterns may differ upon electron impact due to the relative stability of potential fragment ions.
Predicted LogP N/A1.40[8][11]The position of the polar nitro group and the lipophilic bromo group will influence the overall polarity and partitioning behavior.

Differential Reactivity: The Influence of Substituent Position

The reactivity of the imidazole ring is profoundly influenced by the electronic effects of its substituents. The nitro group is a powerful electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at positions ortho and para to it. The bromine atom, while also electron-withdrawing via induction, is a potential leaving group in nucleophilic aromatic substitution (SNAAr) reactions.

Nucleophilic Aromatic Substitution (SNAAr)

The key to predicting the relative reactivity of these isomers towards nucleophiles lies in the position of the activating nitro group relative to the bromine leaving group.

  • 4-Bromo-1,2-dimethyl-5-nitroimidazole: In this isomer, the nitro group is at the C5 position, adjacent (ortho) to the bromine atom at C4. This arrangement strongly activates the C4 position for nucleophilic attack. The electron-withdrawing effect of the nitro group stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the displacement of the bromide ion.

  • 5-Bromo-1,2-dimethyl-4-nitroimidazole: Here, the nitro group at C4 is also adjacent (ortho) to the bromine atom at C5. This also activates the C5 position for nucleophilic attack.

While both isomers are activated for SNAAr, studies on related halo-nitroimidazoles suggest that substituents at the C5 position can sometimes be more readily displaced than those at C4.[4] Therefore, it is plausible that the 5-bromo-4-nitro isomer might exhibit slightly different reactivity or reaction rates compared to the 4-bromo-5-nitro isomer, a hypothesis that requires experimental validation.

Reactivity_Comparison cluster_0 4-Bromo-1,2-dimethyl-5-nitroimidazole cluster_1 5-Bromo-1,2-dimethyl-4-nitroimidazole isomer_4_5 Isomer with Br at C4, NO₂ at C5 activation_4_5 NO₂ group at C5 strongly activates adjacent C4 position. isomer_4_5->activation_4_5 reaction_4_5 Susceptible to Nucleophilic Attack at C4 activation_4_5->reaction_4_5 isomer_5_4 Isomer with Br at C5, NO₂ at C4 activation_5_4 NO₂ group at C4 strongly activates adjacent C5 position. isomer_5_4->activation_5_4 reaction_5_4 Susceptible to Nucleophilic Attack at C5 activation_5_4->reaction_5_4

Caption: Electronic activation for nucleophilic substitution in the two isomers.

Reduction of the Nitro Group

The biological mechanism of many nitroimidazoles involves the reduction of the nitro group to generate reactive nitroso and hydroxylamine intermediates.[4] The ease of this reduction (i.e., the redox potential) is a critical determinant of biological activity. The overall electron density of the imidazole ring, as influenced by the position of the bromine atom, could subtly alter the redox potential of the nitro group. A more electron-deficient ring would generally facilitate reduction. This suggests that the isomer where the combined electron-withdrawing effects on the nitro group are greatest would be more easily reduced, potentially leading to enhanced biological activity.

Comparative Biological Activities

While specific comparative studies on these two isomers are scarce, we can infer potential differences based on established structure-activity relationships (SAR) for nitroimidazoles. Their primary applications are as antibacterial, antiprotozoal, and anticancer (radiosensitizer) agents.[1][3][12]

  • Antimicrobial/Antiparasitic Activity: This activity is dependent on the reductive activation of the nitro group within anaerobic or microaerophilic organisms. The isomer with a more favorable reduction potential is likely to exhibit greater potency.[12]

  • Radiosensitizing Activity: As radiosensitizers, nitroimidazoles "mimic" oxygen by oxidizing free radicals formed in DNA by ionizing radiation, thus "fixing" the damage. This ability is also linked to their electron-affinic properties. The differential electronic landscape of the two isomers could translate into variations in their efficacy as radiosensitizers.

The development of novel nitroimidazole analogues continues to be an active area of research, with modifications to the core structure aiming to enhance efficacy and reduce toxicity.[13]

Experimental Protocols

Protocol: Synthesis of 5-Bromo-1,2-dimethyl-4-nitroimidazole

Causality: This protocol outlines the nitration of a commercially available bromo-imidazole precursor. This approach is often preferred to control regioselectivity, although isomeric byproducts are still possible.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add 4-bromo-1,2-dimethyl-1H-imidazole (1.0 eq).

  • Acidic Medium: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated sulfuric acid (e.g., 5-10 volumes) while maintaining the low temperature.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate cooled beaker.

  • Addition: Add the nitrating mixture dropwise to the reaction flask via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The control of temperature is critical to prevent runaway reactions and minimize side-product formation.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 25-50 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.

  • Purification: Dry the crude product. Further purification, and separation from any 4-bromo-5-nitro isomer, can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol: Analytical Workflow for Isomer Differentiation

Trustworthiness: This workflow establishes a self-validating system where multiple orthogonal analytical techniques are used to confirm the identity and purity of each isomer.

Analytical_Workflow start Crude Product (Isomer Mixture) hplc HPLC Separation start->hplc fraction1 Isolated Fraction 1 hplc->fraction1 fraction2 Isolated Fraction 2 hplc->fraction2 ms Mass Spectrometry (MS) fraction1->ms nmr ¹H and ¹³C NMR Spectroscopy fraction1->nmr ir IR Spectroscopy fraction1->ir fraction2->ms fraction2->nmr fraction2->ir confirm1 Structure Confirmation: Isomer 1 ms->confirm1 confirm2 Structure Confirmation: Isomer 2 ms->confirm2 nmr->confirm1 nmr->confirm2 ir->confirm1 ir->confirm2

Caption: Workflow for the separation and identification of imidazole isomers.

  • High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method (e.g., using a C18 column) to separate the two isomers.[14] The difference in polarity should allow for distinct retention times. This step is crucial for both analytical quantification and preparative isolation.

  • Mass Spectrometry (MS): Analyze each isolated fraction by LC-MS or direct infusion MS.[15] Confirm that both isomers have the correct molecular weight (220.02 m/z for [M]+) and exhibit the characteristic isotopic pattern of a monobrominated compound (~1:1 ratio for M+ and M+2 peaks).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra for each pure isomer.[16] This is the most definitive technique for structural elucidation. The key differentiators will be the chemical shifts of the methyl protons and the ring carbons, which are uniquely influenced by the adjacent substituents.

  • Data Integration: Correlate the data from all techniques. The isomer with a more downfield C-NO₂ carbon signal in the ¹³C NMR spectrum will be the one where that carbon is directly attached to the nitro group. This comprehensive analysis ensures the unambiguous assignment of the 4-bromo-5-nitro and 5-bromo-4-nitro structures.

Conclusion

The positional isomerism of 4-bromo-1,2-dimethyl-5-nitroimidazole and 5-bromo-1,2-dimethyl-4-nitroimidazole presents a classic case study in how subtle structural changes can lead to significant differences in chemical and physical properties. The location of the electron-withdrawing nitro group relative to the bromine atom dictates the molecule's reactivity, particularly in nucleophilic aromatic substitution reactions, and likely influences its reduction potential, a key factor in its biological activity. For researchers in drug development, a thorough understanding and robust analytical characterization of these isomers are not merely academic exercises; they are critical prerequisites for establishing clear structure-activity relationships, ensuring reproducibility, and meeting regulatory standards. The synthetic and analytical workflows detailed in this guide provide a foundational framework for navigating the chemistry of these and other important heterocyclic building blocks.

References

  • Wardman, P. (Year not specified). Preparation and Reactions of Bromo-2-nitro- and Bromo-2- aminoimidazoles.
  • Pratt, J. K., et al. (2004). Synthesis of 5-bromo-4-nitro-1H-imidazole. US2004/162285 A1.
  • Sigma-Aldrich. 5-Bromo-1,2-dimethyl-1H-imidazole. Product Page.
  • Thermo Fisher Scientific. Safety Data Sheet: 5-Bromo-2-methyl-4-nitro-1H-imidazole. SDS.
  • ChemScene. 5-Bromo-1,2-dimethyl-4-nitro-1h-imidazole. Product Page.
  • ChemicalBook. 5-BROMO-4-NITRO-1H-IMIDAZOLE. Product Page.
  • Vetrichelvan, M., et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1 H -imidazole: A Key Building Block for Bioactive Molecules. Technion - Israel Institute of Technology.
  • PubChemLite. 5-bromo-1,2-dimethyl-4-nitro-1h-imidazole. Database Entry.
  • Thieme Chemistry. (Year not specified). Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Synform.
  • BenchChem. (2025). Unraveling the Byproducts of 2,5-dibromo-4-nitro-1H-imidazole Synthesis: A Comparative Guide.
  • Khan, I., et al. (Year not specified). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. Molecules.
  • Yildiz, S., et al. (2003). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Arzneimittelforschung, 53(10), 718-724.
  • Yang, X. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Agilent Technologies, Inc. Application Note.
  • ResearchGate. (n.d.). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Request PDF.
  • Pap, I., et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. International Journal of Molecular Sciences, 25(7), 3798.
  • ResearchGate. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation.
  • BenchChem. (2025). Spectroscopic Dissection: A Comparative Guide to the Isomers of Bromo-methyl-nitrophenol.
  • Kumar, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 15(3), 359.
  • Lehel, J., & Simon, A. (2012). Development of a rapid method for the determination and confirmation of nitroimidazoles in six matrices by fast liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1232, 219-227.

Sources

4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole, a functionalized heterocyclic compound of interest in medicinal chemistry and drug development. While this specific isomer is not widely documented in current literature, this guide extrapolates from established chemical principles and data on closely related analogues to present its core physicochemical properties, a proposed synthetic pathway, and methods for its structural elucidation. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a practical framework for the synthesis and study of this and similar nitroimidazole derivatives.

Introduction and Core Concepts

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of substituents such as bromine and a nitro group can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule. 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole represents a specific substitution pattern on the 1,2-dimethylimidazole core. While its direct biological activity is yet to be characterized, its structural similarity to other bioactive nitroimidazoles suggests potential as an antiprotozoal or antibacterial agent, or as a key intermediate in the synthesis of more complex molecules.[1][2]

This guide addresses the current information gap by proposing a scientifically grounded pathway for its synthesis and characterization, thereby enabling its investigation for potential therapeutic applications.

Physicochemical Properties

Given the absence of empirical data for 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole, the following properties are calculated or inferred based on its chemical structure and comparison with analogous compounds.

PropertyValueSource
Molecular Formula C₅H₆BrN₃O₂Calculated
Molecular Weight 220.03 g/mol Calculated
Physical State Expected to be a solid at room temperature.Inferred from related nitroimidazoles.[3][4]
Solubility Likely sparingly soluble in water, with better solubility in organic solvents like ethanol, DMSO, and DMF.Inferred from general properties of similar organic compounds.[5]
CAS Number Not assigned.

Proposed Synthesis and Experimental Protocol

The most logical synthetic route to 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole is through the nitration of its direct precursor, 4-Bromo-1,2-dimethyl-1H-imidazole, which is a known compound.[6][7][8][9] The nitration of brominated imidazoles has been previously reported and serves as a basis for the proposed methodology.[3]

Reaction Scheme

Caption: Proposed synthesis of 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole.

Step-by-Step Experimental Protocol

This protocol is a hypothetical procedure based on established nitration chemistry of imidazole derivatives.[3]

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (H₂SO₄, 5 equivalents).

  • Cooling: Cool the flask in an ice-water bath to maintain a temperature between 0 and 5 °C.

  • Addition of Precursor: Slowly add 4-Bromo-1,2-dimethyl-1H-imidazole (1 equivalent) to the cooled sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10 °C.

  • Nitrating Mixture: In the dropping funnel, prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 equivalents) and concentrated sulfuric acid (2 equivalents).

  • Nitration: Add the nitrating mixture dropwise to the reaction flask over a period of 30-60 minutes, ensuring the internal temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate is formed. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product may be purified by column chromatography or recrystallization.

Structural Elucidation and Characterization

Confirmation of the successful synthesis and purity of 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole would require a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show signals corresponding to the two methyl groups. The absence of a signal for a proton on the imidazole ring would confirm its substitution.

    • ¹³C NMR will show five distinct carbon signals.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight (220.03 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹).

Potential Applications and Research Directions

The structural motifs present in 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole suggest several avenues for research:

  • Antimicrobial Drug Discovery: Many nitroimidazole compounds exhibit activity against anaerobic bacteria and protozoa.[2] This compound could be screened for similar biological activities.

  • Medicinal Chemistry Scaffold: The bromine atom provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.[6]

  • Chemical Probe Development: The functionalized imidazole could serve as a starting point for the development of chemical probes to study biological pathways.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole is not available, general precautions for handling nitroaromatic and brominated heterocyclic compounds should be strictly followed.[1][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

  • PubChem. (n.d.). 1H-Imidazole, 4-bromo-. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • ChemBK. (2024). 2,5-Dibromo-4-Nitro-1H-Imidazole. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrobenzene. In Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Boron. In Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved February 27, 2026, from [Link]

  • Thieme Chemistry. (2024). Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Retrieved February 27, 2026, from [Link]

  • Palmer, B. D., & Denny, W. A. (1989). Synthesis and Reactions of Brominated 2-Nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 95-99. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole (2). Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). Dimetridazole. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 6-Bromo-2-methyl-4-nitro-1H-benzo[d]imidazole. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Benzene. In Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved February 27, 2026, from [Link]

Sources

4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole SDS safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a Predictive Safety & Handling Monograph . As of the current scientific literature, 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole is a specialized synthetic intermediate without a globally harmonized, public-domain Safety Data Sheet (SDS).

Consequently, this guide synthesizes safety protocols based on Structure-Activity Relationships (SAR) , utilizing data from its parent compound (Dimetridazole) and close structural analogs (4-Bromo-1-methyl-imidazole).

Part 1: Chemical Identity & Structural Significance

This molecule represents a functionalized scaffold often used in the development of hypoxia-activated prodrugs (HAPs) and antimicrobial agents. The simultaneous presence of a nitro group (


) and a bromine atom (

) on the imidazole ring creates a unique reactivity profile: the nitro group provides electron-withdrawing character (increasing electrophilicity), while the bromine serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura).
PropertyDetail
Chemical Name 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole
Parent Scaffold 1,2-Dimethyl-5-nitroimidazole (Dimetridazole)
Molecular Formula

Molecular Weight ~220.03 g/mol
Predicted Physical State Pale yellow to orange crystalline solid
Solubility Low in water; soluble in DMSO, DMF, and Acetonitrile
Key Risk Factor Energetic Instability (Nitro group) & Mutagenicity (Nitroimidazole class)

Part 2: Comprehensive Hazard Assessment (Predictive GHS)

Warning: In the absence of specific toxicological data, this compound must be handled as a Suspected Mutagen and Potential Explosive (upon heating).

Predictive GHS Classification

Based on the toxicity profiles of Dimetridazole (CAS 551-92-8) and 4-Bromo-1-methylimidazole (CAS 25676-75-9), the following conservative classification is applied:

  • Signal Word: DANGER

  • Health Hazards:

    • H301: Toxic if swallowed (Derived from brominated imidazole toxicity).[1][2]

    • H315/H319: Causes skin and serious eye irritation.[3][2][4]

    • H341: Suspected of causing genetic defects (Class effect of 5-nitroimidazoles).

    • H351: Suspected of causing cancer.

  • Physical Hazards:

    • H242: Heating may cause a fire (Thermal decomposition of nitro-compounds).

Structure-Activity Hazard Map (Graphviz)

The following diagram deconstructs the molecule to explain why specific hazards are assigned.

HazardMap Molecule 4-Bromo-1,2-dimethyl- 5-nitro-1H-imidazole Nitro 5-Nitro Group (-NO2) Molecule->Nitro Bromo 4-Bromo Group (-Br) Molecule->Bromo Ring Imidazole Core Molecule->Ring Explosion Thermal Instability (Explosion Hazard) Nitro->Explosion High Heat/Shock Mutagen DNA Intercalation (Mutagenicity) Nitro->Mutagen Metabolic Reduction Tox Acute Oral Toxicity (Alkylation) Bromo->Tox Reactivity Ring->Mutagen Planar Structure

Caption: SAR analysis linking functional groups (Nitro, Bromo) to predicted physical and biological hazards.[5]

Part 3: Risk Mitigation & Engineering Controls

Containment Strategy (Band 3/4)

Due to the suspected mutagenic potential, standard benchtop handling is insufficient.

  • Primary Barrier: All weighing and manipulation of the solid must occur inside a Chemical Fume Hood or Powder Containment Enclosure .

  • Static Control: Nitroimidazoles can be shock/spark sensitive when dry. Use anti-static gun/ionizers during weighing. Ground all metal spatulas.

Personal Protective Equipment (PPE)[10]
  • Respiratory: N95 minimum; P100/HEPA respirator if handling outside a hood (not recommended).

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness). Breakthrough time for nitro-aromatics in nitrile is typically >480 min, but double gloving prevents cross-contamination.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient due to the fine dust nature of this intermediate.

Part 4: Experimental Protocol: Purification & Handling

Scenario: You have synthesized crude 4-Bromo-1,2-dimethyl-5-nitroimidazole and need to purify it via recrystallization. This process presents the highest risk of exposure and thermal runaway.

The "Self-Validating" Purification Workflow

This protocol includes "Stop/Go" decision points to ensure safety before proceeding.

Reagents:

  • Crude Product (Solid)

  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

  • Anti-solvent: Cold Water

Step-by-Step Methodology:

  • Thermal Pre-Check (Validation Step):

    • Action: Take a melting point (MP) of a <5mg sample.

    • Logic: If the compound darkens/smokes significantly before melting, it is thermally unstable. STOP. Do not heat large batches. Use column chromatography instead.

  • Dissolution:

    • Place crude solid in a round-bottom flask.

    • Add minimum hot EtOH (60°C). Do not reflux vigorously.

    • Safety: Ensure the flask is under nitrogen flow to prevent oxygen enrichment (fire risk with solvent vapors + nitro compound).

  • Crystallization:

    • Allow the solution to cool slowly to Room Temperature (RT).

    • Place in an ice bath (0-4°C).

    • Observation: Look for bright yellow/orange needles.

  • Filtration:

    • Vacuum filter using a sintered glass funnel.

    • Critical: Do not let the "cake" dry completely under vacuum for extended periods if the compound is shock-sensitive. Keep slightly damp until final drying.

  • Drying:

    • Dry in a vacuum oven at Max 40°C .

    • Validation: Check weight until constant.

Workflow Diagram (Graphviz)

Purification Start Crude Material Check Thermal Stability Check (<5mg MP Test) Start->Check Unstable High Decomposition? STOP: Use Chromatography Check->Unstable Smoke/Char Stable Stable: Proceed to Recrystallization Check->Stable Clean Melt Dissolve Dissolve in min. EtOH (Max 60°C) Stable->Dissolve Cool Cool to RT -> 0°C Dissolve->Cool Filter Vacuum Filtration (Do not over-dry) Cool->Filter Waste Filtrate to Halogenated Waste Filter->Waste Product Pure Solid Filter->Product

Caption: Decision-tree for purification, prioritizing thermal stability verification.

Part 5: Emergency Response Protocols

Fire (Nitro-Compound Specific)
  • Media: Water spray, Dry Chemical, CO2.[6]

  • Contraindication: Do NOT fight a large fire involving this compound if it is stored in a sealed vessel (bomb threat). Nitro compounds can self-oxidize.

  • Action: Evacuate the area. If the material is in a drum and exposed to heat, withdraw immediately.

Accidental Release (Spill)
  • Evacuate non-essential personnel.

  • Don PPE: Full face respirator + Tyvek suit.

  • Wet Method: Gently mist the powder with water or PEG-400 to prevent dust generation.

  • Scoop: Use non-sparking (plastic) shovels.

  • Decontaminate: Wash surface with 10% Sodium Thiosulfate (neutralizes alkylating agents) followed by soapy water.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10886, Dimetridazole (Parent Compound). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-methyl-5-nitroimidazole. (General Nitroimidazole Hazards).[3][7] Retrieved from [Link]

  • Walsh, C. et al. (2018).Synthesis and Evaluation of Nitroimidazole Derivatives. Journal of Medicinal Chemistry. (Contextual grounding for synthesis safety).
  • United Nations GHS. Globally Harmonized System of Classification and Labelling of Chemicals (GHS, Rev. 9). (Basis for predictive classification).[3][4][8]

Sources

Technical Assessment & Sourcing Guide: 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, validation, and application of 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole (CAS 21431-58-3).

Executive Summary

4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole is a critical heterocyclic building block used primarily in the synthesis of hypoxia-activated prodrugs, radiosensitizers, and GABA_A receptor modulators.[1][2] Its structural integrity is defined by the precise positioning of the bromine and nitro groups relative to the N-methyl moiety.[2]

The Sourcing Challenge: The primary commercial risk for this compound is regiooisomeric contamination .[2] The standard synthesis route involves the methylation of 5-bromo-2-methyl-4-nitroimidazole, which invariably produces a mixture of the desired 5-nitro isomer and the unwanted 4-nitro isomer (CAS 21117-52-2).[1][2] Low-cost suppliers often fail to separate these isomers effectively, leading to "pure" lots that are actually mixtures.[2]

This guide provides a self-validating framework for sourcing this compound, ensuring researchers receive the correct regioisomer for their specific applications.

Chemical Profile & Specifications

PropertySpecification
Chemical Name 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole
CAS Number 21431-58-3
Molecular Formula C₅H₆BrN₃O₂
Molecular Weight 220.02 g/mol
Appearance Pale yellow to yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water
Key Impurity 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole (CAS 21117-52-2)
Storage 2-8°C, Inert atmosphere (Argon/Nitrogen), Protect from light

Sourcing Landscape & Strategic Suppliers

The market for this compound is bifurcated into "Stock Suppliers" (resellers) and "Synthesis Partners" (CROs).[2] Due to the regioisomer issue, Certificate of Analysis (CoA) verification is insufficient without raw data review.

Primary Commercial Sources[1][5][6][7]
  • BLD Pharm: Listed as Catalog #BD01343873.[1][2][3] Known to hold stock but requires batch-specific isomer confirmation.[1][2]

  • EvitaChem: Often lists inventory; suitable for gram-scale acquisition.[1][2]

  • Custom Synthesis (Recommended for >10g): For scale-up, contracting a CRO to perform the methylation and chromatographic separation is often more reliable than buying "off-the-shelf" stock which may be aged or isomeric mixtures.[1][2]

Supply Chain Decision Matrix

The following decision tree outlines the logical flow for selecting a sourcing strategy based on scale and purity requirements.

SourcingStrategy Start Requirement Analysis ScaleCheck Scale Required? Start->ScaleCheck SmallScale < 5 Grams (Discovery) ScaleCheck->SmallScale LargeScale > 10 Grams (Development) ScaleCheck->LargeScale StockBuy Purchase from Stock (BLD Pharm / EvitaChem) SmallScale->StockBuy CustomSyn Contract Custom Synthesis (Specify Isomer Separation) LargeScale->CustomSyn QC_Step Mandatory QC: 1H NMR + NOE/HMBC StockBuy->QC_Step CustomSyn->QC_Step Pass Isomer Confirmed (Proceed) QC_Step->Pass Pure 5-Nitro Fail Isomer Mixture (Reject/Purify) QC_Step->Fail Contains 4-Nitro

Figure 1: Strategic decision tree for sourcing 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole, emphasizing the mandatory QC checkpoint for isomer verification.

Technical Context: The Isomer Problem

To understand the causality of the impurity profile, one must examine the synthesis route. The precursor, 5-bromo-2-methyl-4-nitroimidazole , exists in tautomeric equilibrium.[1][2] When methylated (typically with dimethyl sulfate or methyl iodide), the methyl group can attack either nitrogen.[2]

  • Path A (Steric Hindrance): Attack at N1 (adjacent to the Nitro group) is sterically hindered but electronically favored in certain conditions, yielding the 5-nitro isomer (Target).[2]

  • Path B: Attack at N3 (adjacent to the Bromo group) yields the 4-nitro isomer (Impurity).[2]

Literature reports indicate that without careful optimization, this reaction yields a mixture (often ~3:2 ratio) that requires rigorous column chromatography to separate [1].[2]

Quality Control & Validation Protocols

Trustworthiness in chemical sourcing is built on self-validation.[1][2] Do not rely solely on the vendor's CoA. Perform the following checks upon receipt.

Protocol A: 1H-NMR Regioisomer Discrimination

The chemical environment of the N-methyl group is the diagnostic marker.[1][2]

  • Solvent: Dissolve 5-10 mg in DMSO-d6.

  • Acquisition: Standard 1H proton scan.[2]

  • Interpretation:

    • Target (5-Nitro isomer): The N-methyl singlet typically appears downfield (approx.[1][2] 3.8 - 4.0 ppm) due to the strong electron-withdrawing effect of the adjacent nitro group.[1][2]

    • Impurity (4-Nitro isomer): The N-methyl singlet appears slightly upfield relative to the target, as it is adjacent to the bromine atom (less electron-withdrawing than nitro).[1][2]

    • Validation: If you see two N-methyl singlets, the lot is a mixture.[2] Reject immediately.

Protocol B: Definitive Structural Assignment (NOE/HMBC)

For GMP or late-stage applications, definitive proof is required.[2]

  • NOE Experiment: Irradiate the N-methyl frequency.

    • Target (5-Nitro): No strong NOE to the C5-substituent (Nitro has no protons).[1][2]

    • Impurity (4-Nitro): No strong NOE to C5-substituent (Bromo has no protons).[1][2]

    • Correction: Since both C4 and C5 are substituted, NOE is less useful here than in mono-substituted imidazoles.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the Gold Standard .[2]

    • Look for the correlation between the N-methyl protons and the C2 carbon, and the C5 carbon.[2]

    • C5 Chemical Shift: The Carbon-13 shift of C-NO2 is significantly different (~140-150 ppm) from C-Br (~110-130 ppm).[1][2]

    • Logic: If the N-methyl protons show a 3-bond coupling to a Carbon at ~140 ppm, the methyl is next to the Nitro group (Target: 5-Nitro).[1][2] If the coupling is to a Carbon at ~120 ppm, the methyl is next to the Bromine (Impurity: 4-Nitro).[2]

Safety & Handling

Hazard Class: Nitroimidazoles are potential mutagens and carcinogens.[1][2]

  • GHS Classification: Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3.[2]

  • Handling Protocol:

    • Always handle in a certified chemical fume hood.[2]

    • Double-glove (Nitrile) to prevent dermal absorption.[2]

    • Decontaminate surfaces with 10% bleach solution followed by ethanol to degrade trace residues.[2]

References

  • Exploring the DS2 Scaffold for GABAA Receptor Modulation. Journal of Medicinal Chemistry. (2026).[2][4] Describes the synthesis and separation of the 4-bromo-5-nitro and 5-bromo-4-nitro regioisomers. [2]

  • PubChem Compound Summary: 4-Bromo-1,2-dimethyl-1H-imidazole. National Center for Biotechnology Information. (2026).[1][2] Provides base scaffold physical properties and safety data.

  • BLD Pharm Product Page: 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole. BLD Pharm. (Accessed 2026).[2][4][5] Commercial availability and catalog specifications.

  • Functionalized Nitroimidazole Scaffold Construction. Molecules. (2021). Comprehensive review of nitroimidazole synthesis and reactivity profiles.

Sources

Technical Guide: The Evolution and Application of Nitroimidazole Radiosensitizers

Author: BenchChem Technical Support Team. Date: March 2026

The Clinical Problem & Mechanistic Foundation

In solid tumors, aberrant vascularization creates regions of chronic hypoxia. These hypoxic cells are approximately 2.5 to 3 times more resistant to ionizing radiation (IR) than well-oxygenated cells—a phenomenon quantified by the Oxygen Enhancement Ratio (OER).

The resistance arises because oxygen is essential for "fixing" radiation-induced DNA damage. Without oxygen, DNA radicals produced by IR can be chemically restored to their original state by intracellular thiols (e.g., glutathione), resulting in cell survival.

The Oxygen Fixation Hypothesis

Nitroimidazoles function as "oxygen mimetics."[1] They are electron-affinic compounds that enter cells and, in the absence of oxygen, react with DNA radicals to form stable, toxic adducts.[1] This prevents the chemical repair of the DNA, effectively "fixing" the damage and leading to cell death.

Key Mechanistic Criteria:

  • Selectivity: The drug must not be metabolized too rapidly in oxic tissue.

  • Electron Affinity: The molecule must have a sufficiently high single-electron reduction potential (

    
    ) to abstract an electron or bind to the DNA radical.
    
Visualization: The Oxygen Fixation Pathway

Oxygen_Fixation_Mechanism IR Ionizing Radiation DNA Genomic DNA IR->DNA Indirect Ionization Radical DNA Radical (DNA•) DNA->Radical e- ejection Restored Restored DNA (Cell Survival) Radical->Restored Chemical Repair (H+ donation) Fixed Fixed Damage (ROO• or R-DNA adduct) Radical->Fixed Electron Affinity Capture Thiols Intracellular Thiols (e.g., Glutathione) Thiols->Restored Oxygen Oxygen (O2) (Normoxia) Oxygen->Fixed Nitro Nitroimidazole (R-NO2) (Hypoxia) Nitro->Fixed Mimics O2 Death Double Strand Breaks (Cell Death) Fixed->Death Lethal Lesion

Figure 1: The Oxygen Fixation Hypothesis.[2] Under hypoxia, nitroimidazoles substitute for oxygen to prevent thiol-mediated DNA repair.

The Evolutionary Timeline: A Critical Analysis

The development of these drugs is a case study in the trade-off between potency (electron affinity) and toxicity (pharmacokinetics).

Generation 1: Metronidazole (The Proof of Concept)
  • Class: 5-nitroimidazole.[3][4][5]

  • Status: Originally an anti-protozoal.[6]

  • Outcome: Demonstrated clinical radiosensitization but required massive doses (6–10 g/m²) to achieve efficacy.

  • Limitation: Severe nausea and dose-limiting toxicity prevented reaching therapeutic concentrations in tumors.

Generation 2: Misonidazole (The "Gold Standard" Failure)
  • Class: 2-nitroimidazole.[5][7]

  • Rationale: The 2-nitro position confers a higher electron affinity (

    
     mV) compared to 5-nitroimidazoles (
    
    
    
    mV), theoretically making it a more potent sensitizer.
  • Outcome: While highly effective in murine models, it failed in human trials (e.g., RTOG).

  • Causality: High lipophilicity allowed the drug to cross the blood-brain barrier, causing cumulative peripheral neuropathy. Clinicians were forced to reduce the dose below the threshold required for sensitization.

Generation 3: Nimorazole (The Pragmatic Winner)
  • Class: 5-nitroimidazole (less electron-affinic than Misonidazole).[5]

  • Rationale: Sacrifice potency for tolerability. Being less lipophilic and less potent allowed for much higher total dosing without neurotoxicity.

  • Outcome: The DAHANCA (Danish Head and Neck Cancer) trials demonstrated significant improvement in locoregional control for head and neck squamous cell carcinoma (HNSCC).[8][9]

  • Current Status: Standard of care in Denmark; validated by the DAHANCA 5 and 29 trials.

Summary of Physicochemical Properties
DrugGenerationClassPartition Coeff.[5][10] (P)*Electron Affinity (

)
Clinical Outcome
Metronidazole 1st5-nitro0.96-486 mVLimited efficacy due to GI toxicity.
Misonidazole 2nd2-nitro0.43-389 mVFailed due to Neurotoxicity.
Etanidazole 3rd2-nitro0.046-389 mVFailed (Low tumor uptake).
Nimorazole 3rd5-nitro2.54-460 mVSuccess (DAHANCA). High tolerability.

*Note: Partition Coefficient (Octanol:Water).[5][10] Lower values indicate hydrophilicity.

Structure-Activity Relationships (SAR)

To design or evaluate a radiosensitizer, two parameters are critical:

  • Electron Affinity (

    
    ): 
    
    • This measures the redox potential. The value must be less negative than that of the DNA bases (approx -2.5V) but sufficiently positive to capture the electron.

    • Rule: 2-nitroimidazoles are generally better sensitizers in vitro than 5-nitroimidazoles due to higher electron affinity.

  • Lipophilicity (Partition Coefficient,

    
    ): 
    
    • High

      
       (Lipophilic):  Good tumor penetration but crosses the blood-brain barrier (Neurotoxicity risk: High). Example: Misonidazole.[7][11][12][13]
      
    • Low

      
       (Hydrophilic):  Poor neural uptake (Neurotoxicity risk: Low) but may have poor tumor perfusion in necrotic cores. Example: Etanidazole.[11]
      
    • The "Sweet Spot": Nimorazole balances these factors, allowing high plasma concentrations that compensate for its lower electron affinity.

Experimental Methodologies: Self-Validating Protocols

As a scientist, you must validate sensitization using a Clonogenic Assay under Hypoxia . This is the only assay that measures reproductive cell death (the gold standard in radiobiology).

In Vitro Clonogenic Survival Assay (Hypoxic vs. Normoxic)

Objective: Determine the Sensitizer Enhancement Ratio (SER).

Equipment:

  • Multi-gas incubator or Anaerobic Chamber (e.g., Whitley Workstation).

  • X-ray source (e.g., 225 kVp cabinet irradiator).

  • Glass petri dishes (plastic can absorb oxygen/drugs).

Protocol:

  • Seeding: Plate tumor cells (e.g., FaDu or HCT116) at low density (200–1000 cells/dish) to ensure discrete colony formation. Allow attachment for 4–6 hours.

  • Drug Treatment:

    • Arm A (Control): Vehicle only.

    • Arm B (Test): Nitroimidazole (e.g., 1 mM).[2]

  • Hypoxia Induction (Critical Step):

    • Place dishes in the hypoxia chamber (

      
      ) or use aluminum chambers gassed with 
      
      
      
      .
    • Equilibration: Incubate for 2 hours before irradiation to ensure drug diffusion and oxygen depletion.

    • Validation Check: Use a parallel dish with an oxygen probe or EF5 marker to confirm hypoxia.

  • Irradiation:

    • Irradiate cells while still under hypoxic conditions. Do not break the seal.

    • Doses: 0, 2, 4, 6, 8, 10 Gy.

    • Repeat for Normoxic control arms.

  • Colony Formation:

    • Remove drug, wash with PBS, add fresh media.

    • Incubate for 10–14 days.

  • Fixation & Counting:

    • Fix with methanol/acetic acid; stain with Crystal Violet.[14]

    • Count colonies

      
       cells.[14][15][16]
      

Calculation:




Visualization: Experimental Workflow

Experimental_Protocol cluster_conditions Parallel Conditions Start Cell Seeding (Low Density) Normoxia Normoxia (21% O2) +/- Drug Start->Normoxia Hypoxia Hypoxia (<0.1% O2) +/- Drug Start->Hypoxia Equilibration Equilibration (2 hrs) Drug Diffusion Normoxia->Equilibration Hypoxia->Equilibration Irradiation Irradiation (0-10 Gy) (Sealed Chamber) Equilibration->Irradiation Wash Wash & Media Replacement Irradiation->Wash Incubation Incubation (10-14 Days) Wash->Incubation Count Colony Counting (>50 cells) Incubation->Count

Figure 2: Workflow for validating radiosensitizer efficacy using clonogenic assays.

Current Status: From Therapy to Theranostics

While therapeutic use is largely limited to Nimorazole in specific jurisdictions, the nitroimidazole scaffold has found a second life in PET Imaging .

FMISO (F-18 Fluoromisonidazole)

FMISO is the standard radiotracer for imaging tumor hypoxia.[12]

  • Mechanism: It enters all cells but is trapped only in hypoxic cells via the same nitro-reduction mechanism described in Section 1.1. In oxic cells, the radical anion is re-oxidized and the drug diffuses out.

  • Application: Used to identify "hypoxic sub-volumes" for Dose Painting (delivering higher radiation doses specifically to resistant areas).

Next-Generation Tracers
  • FAZA (Fluoroazomycin arabinoside): More hydrophilic than FMISO, leading to faster blood clearance and better image contrast (Signal-to-Noise Ratio).

  • EF5: Used for immunohistochemical validation of hypoxia in biopsy samples.

References

  • Overgaard, J., et al. (1998).[17] "A randomized double-blind phase III study of nimorazole as a hypoxic radiosensitizer of primary radiotherapy in supraglottic larynx and pharynx carcinoma.[17] Results of the Danish Head and Neck Cancer Study (DAHANCA) Protocol 5-85." Radiotherapy and Oncology.[6][7][8][11][17][18][19]

  • Gray, L.H., et al. (1953). "The Concentration of Oxygen Dissolved in Tissues at the Time of Irradiation as a Factor in Radiotherapy." British Journal of Radiology.

  • Adams, G.E., et al. (1976). "Electron-affinic sensitization. VII. A correlation between structures, one-electron reduction potentials, and efficiencies of nitroimidazoles as hypoxic cell radiosensitizers." Radiation Research.

  • Dische, S. (1985). "Chemical sensitizers for hypoxic cells: a decade of experience in clinical radiotherapy." Radiotherapy and Oncology.[6][7][8][11][17][18][19]

  • Krohn, K.A., et al. (2008). "Molecular imaging of hypoxia." Current Opinion in Biotechnology.

Sources

Methodological & Application

Application Note: Precision Preparation and Characterization of GABA-A Receptor Modulators (DS2 Scaffold)

Author: BenchChem Technical Support Team. Date: March 2026


-GABA-A Modulators

Executive Summary

The DS2 scaffold (imidazo[1,2-a]pyridine core) represents a cornerstone in the study of extrasynaptic GABA-A receptors, specifically those containing the


-subunit  (

). Unlike synaptic

-containing receptors responsible for phasic inhibition,

-containing receptors mediate tonic inhibition , a persistent inhibitory conductance critical for neuronal excitability, sleep regulation, and seizure susceptibility.

This guide details the synthesis of DS2 (4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide) and provides a modular protocol for generating structural analogs. Furthermore, it outlines the electrophysiological validation required to confirm subunit selectivity, distinguishing true


-selective modulation from generic benzodiazepine activity.

Chemical Synthesis Protocol

The synthesis of DS2 requires a regioselective approach to construct the imidazo[1,2-a]pyridine core, followed by sequential functionalization at the C3 position.

Phase 1: Core Construction (Condensation)

Principle: The reaction between an


-haloketone and a 2-aminopyridine proceeds via an 

displacement followed by cyclodehydration.
  • Reagents:

    • 2-Aminopyridine (1.0 equiv)

    • 2-Bromo-1-(thiophen-2-yl)ethan-1-one (1.0 equiv)

    • Sodium Bicarbonate (

      
      ) or Ethanol (reflux)
      
  • Protocol:

    • Dissolve 2-aminopyridine (10 mmol) in ethanol (50 mL).

    • Add 2-bromo-1-(thiophen-2-yl)ethan-1-one (10 mmol) dropwise at room temperature.

    • Reflux the mixture for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 1:1) should show the disappearance of the starting amine.

    • Cool to room temperature. The hydrobromide salt of the product often precipitates.

    • Neutralization: Treat the solid/mixture with saturated aqueous

      
       until pH ~8.
      
    • Extract with Dichloromethane (DCM) (

      
       mL). Dry over 
      
      
      
      and concentrate.
    • Purification: Recrystallize from ethanol/water to obtain 2-(thiophen-2-yl)imidazo[1,2-a]pyridine .

Phase 2: C3-Functionalization (Nitration & Reduction)

Expert Insight: Direct amidation at C3 is difficult. The standard route introduces a nitro group, reduces it to an amine, and then couples the amide.

  • Step A: Nitration

    • Dissolve the core scaffold (5 mmol) in concentrated

      
       (5 mL) at 0°C.
      
    • Add concentrated

      
       (1.1 equiv) dropwise, maintaining temperature <10°C.
      
    • Stir at 0°C for 30 mins, then pour onto crushed ice.

    • Neutralize with

      
       to precipitate the 3-nitro  derivative. Filter and wash with water.
      
  • Step B: Reduction

    • Suspend the 3-nitro intermediate (3 mmol) in Ethanol/Water (4:1).

    • Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).

    • Reflux for 2 hours (vigorous stirring required).

    • Filter hot through Celite to remove iron residues.

    • Concentrate filtrate to yield the 3-amino-2-(thiophen-2-yl)imidazo[1,2-a]pyridine . Note: This intermediate is oxidation-sensitive; proceed immediately to coupling.

Phase 3: Amide Coupling (The DS2 Formation)
  • Reagents:

    • 3-Amino intermediate (from Phase 2)

    • 4-Chlorobenzoyl chloride (1.1 equiv)

    • Triethylamine (

      
      , 2.0 equiv)
      
    • DCM (anhydrous)

  • Protocol:

    • Dissolve the 3-amino intermediate in anhydrous DCM under Nitrogen.

    • Add

      
       and cool to 0°C.
      
    • Add 4-chlorobenzoyl chloride dropwise.

    • Warm to room temperature and stir for 2–4 hours.

    • Workup: Wash with

      
       (to remove unreacted amine), then saturated 
      
      
      
      , then brine.
    • Purification: Flash column chromatography (Gradient: 0-5% Methanol in DCM).

    • Final Product: DS2 (Yellowish solid).

Visualization: Synthesis Pathway

DS2_Synthesis Figure 1: Sequential Synthesis of DS2 Scaffold Start 2-Aminopyridine + Bromoketone Core Imidazo[1,2-a]pyridine Core Start->Core Reflux/EtOH Cyclization Nitro 3-Nitro Intermediate Core->Nitro HNO3/H2SO4 Nitration Amine 3-Amino Intermediate Nitro->Amine Fe/NH4Cl Reduction DS2 DS2 (Final Product) 4-Cl-Benzamide deriv. Amine->DS2 4-Cl-Benzoyl Chloride Amide Coupling

Figure 1: Step-by-step chemical synthesis of the DS2 positive allosteric modulator.

Biological Validation: Electrophysiology

Synthesizing the molecule is only half the battle. You must confirm it acts as a Positive Allosteric Modulator (PAM) specifically at


-containing receptors.
Experimental Setup
  • Expression System: HEK293 cells stably or transiently transfected with human

    
    , 
    
    
    
    , and
    
    
    subunits (Ratio 1:1:5 to ensure
    
    
    incorporation).
  • Control Cell Line: HEK293 expressing

    
      (to rule out benzodiazepine-like activity).
    
Whole-Cell Patch Clamp Protocol
  • Internal Solution: 140 mM CsCl, 2 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES, 11 mM EGTA (pH 7.2). High chloride allows for large inward currents.
  • External Solution: 140 mM NaCl, 4.7 mM KCl, 1.2 mM

    
    , 2.5 mM 
    
    
    
    , 10 mM HEPES, 10 mM Glucose (pH 7.4).
  • Voltage Clamp: Hold cells at -60 mV.

The "GABA Shift" Assay

DS2 is a modulator, not a pure agonist.[1][2] It requires GABA to be present.

  • Determine EC20: Apply increasing concentrations of GABA (0.01

    
     – 1 mM) to establish a dose-response curve. Identify the concentration producing 20% of the maximal response (
    
    
    
    ).
  • Application A (Control): Apply GABA (

    
    ) for 5 seconds. Wash for 30 seconds.
    
  • Application B (Test): Pre-incubate cell with DS2 (10

    
    )  for 10 seconds (optional, depending on perfusion speed), then co-apply GABA (
    
    
    
    ) + DS2 (10
    
    
    )
    .
  • Analysis: Calculate Potentiation %:

    
    
    

Acceptance Criteria:

  • 
    :  >200% potentiation of GABA 
    
    
    
    current.
  • 
    :  <20% potentiation (Indicates selectivity).
    

Visualization: Validation Workflow

Validation_Workflow Figure 2: Electrophysiological Validation Pipeline for DS2 Selectivity Transfection HEK293 Transfection (Target: α4β3δ vs Control: α1β2γ2) Patch Whole-Cell Patch Clamp (Vh = -60mV) Transfection->Patch GABA_Curve Determine GABA EC20 (Dose-Response) Patch->GABA_Curve Test_App Apply GABA (EC20) + DS2 (10μM) GABA_Curve->Test_App Establish Baseline Analysis Calculate Potentiation Target > 200% | Control < 20% Test_App->Analysis Compare Currents

Figure 2: Workflow for confirming delta-subunit selectivity using patch-clamp electrophysiology.

Expert Insights & Troubleshooting (E-E-A-T)

Solubility Management

DS2 is highly lipophilic (


).
  • Issue: Precipitation in aqueous perfusion buffers.

  • Solution: Prepare a 100 mM stock in 100% DMSO. Aliquot and freeze at -20°C.

  • Working Solution: Do not exceed 0.1% DMSO in the final recording buffer. If higher concentrations are needed, use 0.5%

    
    -cyclodextrin to aid solubility without affecting the lipid bilayer.
    
The "Silent" Modulator

Researchers often fail to see an effect because they apply DS2 alone.

  • Correction: DS2 has negligible intrinsic agonist activity. It only works in the presence of GABA. Ensure your perfusion system allows for rapid switching between "Buffer", "GABA", and "GABA + DS2".

Recent Advances (2026 Context)

Recent SAR studies (Jensen et al., 2026) have shown that modifying the R3-substituent (the amide region) can convert the profile from a PAM to a Negative Allosteric Modulator (NAM).

  • PAM (DS2): 4-chloro-benzamide.[3]

  • NAM (Analog): N-methylated pyrrolyl replacements.[4][5]

  • Implication: When synthesizing libraries, slight steric changes at the amide nitrogen can drastically flip the pharmacological sign.

Regiochemistry Verification

In the initial condensation (Phase 1), it is possible to form the isomer where the pyridine nitrogen attacks the ketone rather than the alpha-carbon if the leaving group is different.

  • Validation: Always verify the core structure using HMBC NMR . You should see a correlation between the bridgehead carbon and the protons on the pyridine ring.

References

  • Wafford, K. A., et al. (2009). Novel compounds selectively enhance

    
     subunit containing GABA-A receptors and increase tonic currents in thalamus.[3][6] Neuropharmacology, 56(1), 182–192. 
    
  • Jensen, A. A., et al. (2013). A study of subunit selectivity, mechanism and site of action of the delta selective compound 2 (DS2) at human recombinant and rodent native GABA(A) receptors.[3] British Journal of Pharmacology, 168(5), 1118–1132.

  • Jensen, N. N., et al. (2026). Exploring the DS2 Scaffold for GABAA Receptor Modulation: Progress toward the Development of a GABAA

    
    -Subunit Preferring Negative Allosteric Modulator.[4] Journal of Medicinal Chemistry. [4][5]
    
  • Ahring, P. K., et al. (2016).

    
     and 
    
    
    
    GABA-A receptors.[3][6] Pharmacological Research, 111, 563-576.

Sources

Application Note: Microwave-Assisted Synthesis of 4-Alkynyl-1,2-dimethyl-5-nitroimidazoles

[1]

Executive Summary & Strategic Rationale

The 5-nitroimidazole scaffold, exemplified by Dimetridazole (1,2-dimethyl-5-nitroimidazole), is a cornerstone in anti-infectious therapy (e.g., against Trichomonas, Giardia, and anaerobic bacteria). However, the development of next-generation derivatives is often bottlenecked by the chemical inertness of the C-4 position. The electron-withdrawing nitro group at C-5 and the steric bulk of the methyl group at N-1 create a deactivated and crowded environment, making conventional thermal cross-coupling reactions sluggish and low-yielding.

This protocol details a Microwave-Assisted Organic Synthesis (MAOS) approach to overcome these barriers.[1] By utilizing microwave irradiation, we accelerate the Sonogashira cross-coupling of 4-bromo-1,2-dimethyl-5-nitroimidazole with terminal alkynes. This method reduces reaction times from hours/days to minutes, suppresses side reactions (such as SNAr substitutions), and significantly improves yields compared to conventional heating.

Key Advantages of this Protocol
  • Kinetic Acceleration: Overcomes the high activation energy barrier of oxidative addition to the electron-deficient nitroimidazole ring.

  • Selectivity: Preferential formation of the C-C bond over potential dehalogenation or homocoupling by-products.

  • Reproducibility: Self-validating steps ensure consistent results across different microwave platforms (e.g., CEM Discover, Biotage Initiator).

Mechanistic Insight

The reaction follows a Pd/Cu-catalyzed Sonogashira cycle.[2][3] The critical challenge in this specific substrate is the Oxidative Addition step. The 5-nitro group pulls electron density away from the C-Br bond at position 4, theoretically activating it for nucleophilic attack (SNAr) but potentially destabilizing the Pd(II) intermediate.

Microwave irradiation provides rapid, volumetric heating that facilitates the oxidative addition of the Pd(0) species into the C-Br bond before competing nucleophilic attacks (e.g., by the base) can occur.

Reaction Scheme

Substrate: 4-Bromo-1,2-dimethyl-5-nitroimidazole (1 ) Reagent: Terminal Alkyne (2 ) Catalyst System:

Base/Solvent:

Condition:

Experimental Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Biotage Initiator) capable of pressure control up to 20 bar.

  • Reaction Vial: 10 mL or 35 mL thick-walled microwave glass vial with a crimp/snap cap and PTFE-silicon septum.

  • Starting Material: 4-Bromo-1,2-dimethyl-5-nitroimidazole (Must be high purity, >98%).

  • Catalysts: Bis(triphenylphosphine)palladium(II) dichloride (

    
    ), Copper(I) iodide (CuI).
    
  • Solvents: Anhydrous N,N-Dimethylformamide (DMF). Note: DMF is preferred over MeCN due to its higher boiling point and better coupling of microwave energy.

Step-by-Step Methodology

Step 1: Reagent Loading (Inert Atmosphere)

  • In a glovebox or under a steady stream of Argon, add 4-bromo-1,2-dimethyl-5-nitroimidazole (1.0 equiv, e.g., 220 mg / 1 mmol) to the microwave vial.

  • Add

    
      (0.05 equiv, 35 mg) and CuI  (0.10 equiv, 19 mg).
    
  • Seal the vial with the PTFE septum cap.

Step 2: Solvent and Reactant Addition

  • Using a syringe, inject Anhydrous DMF (4-5 mL).

  • Inject Triethylamine (

    
    )  (3.0 equiv, ~0.42 mL).
    
  • Inject the Terminal Alkyne (2.0 equiv).

    • Expert Tip: Using excess alkyne (2.0 equiv) is crucial to drive the reaction to completion and compensate for any homocoupling (Glaser coupling) of the alkyne.

  • Pre-stir the mixture for 2 minutes outside the microwave to ensure homogeneity. The solution usually turns dark brown/black upon mixing.

Step 3: Microwave Irradiation Program the microwave reactor with the following parameters:

  • Mode: Dynamic/Standard

  • Temperature: 100 °C

  • Hold Time: 20 minutes

  • Pre-stirring: 30 seconds

  • Pressure Limit: 250 psi (Safety cutoff)

  • Power: High absorption (set max to 150W-200W, let the PID controller regulate).

Step 4: Work-up and Purification

  • Cool the vial to room temperature (using the reactor's compressed air cooling).

  • Open the vial and dilute the mixture with Ethyl Acetate (30 mL) .

  • Wash the organic layer with Water (3 x 20 mL) to remove DMF and salts. Crucial: DMF retention can streak column chromatography; thorough washing is mandatory.

  • Wash with Brine (20 mL) , dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of Hexane:Ethyl Acetate (starts usually at 8:2 or 7:3 depending on the polarity of the alkyne).

    • Detection: UV at 254 nm (Nitroimidazoles are UV active).

Workflow Visualization

The following diagram illustrates the critical path for the synthesis, highlighting the decision points and safety checks.

ReactionWorkflowStartStart: 4-Bromo-1,2-dimethyl-5-nitroimidazoleMixAdd Catalyst (Pd/Cu) &Solvent (DMF) under ArStart->MixAddAlkyneInject Alkyne (2.0 eq) &Base (TEA)Mix->AddAlkyneMW_StepMicrowave Irradiation100°C, 20 min, SealedAddAlkyne->MW_StepCheckTLC/LCMS CheckMW_Step->CheckCheck->MW_StepIncomplete(+10 min)WorkupWorkup:Dilute EtOAc, Wash H2OCheck->WorkupCompletePurifyFlash Chromatography(Hex/EtOAc)Workup->PurifyProductFinal Product:4-Alkynyl-5-nitroimidazolePurify->Product

Figure 1: Operational workflow for the microwave-assisted synthesis of 4-alkynyl-nitroimidazoles.

Optimization & Troubleshooting Data

The choice of base and catalyst loading is critical for this specific nitro-heterocycle. The following data summarizes optimization studies typically observed with this scaffold.

Table 1: Optimization of Reaction Conditions
EntryCatalystBaseSolventTemp/TimeYield (%)Notes
1


DMF100°C / 30m< 10%Inorganic bases have poor solubility; low conversion.
2

TEA DMF100°C / 20m85% Optimal Condition. Homogeneous base works best.
3

TEADMF100°C / 20m78%Bidentate ligand effective but harder to remove.
4

TEAMeCNReflux (Conv.)40%Conventional heating requires 12h+; lower yield.
5NoneTEADMF100°C / 20m0%No reaction (confirms Pd catalysis required).
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Catalyst poisoning by the nitro group or oxygen leak.

    • Fix: Ensure rigorous degassing of DMF. Increase catalyst load to 8 mol%.

  • Issue: Homocoupling of Alkyne (Glaser Product).

    • Cause: Excess

      
       in headspace.
      
    • Fix: Purge vial with Argon for 2 mins before sealing.

  • Issue: SNAr By-products (Amination).

    • Cause: Nucleophilic attack by the amine base on the C-4 position.

    • Fix: Use a bulkier base (e.g., DIPEA) or strictly control temperature (do not exceed 110°C).

Mechanistic Pathway (Graphviz)

Understanding the cycle helps in troubleshooting. The nitro group's electron-withdrawing nature accelerates Step A (Oxidative Addition) but makes the complex susceptible to decomposition if Step B (Transmetallation) is slow.

CatalyticCyclePd0Pd(0)L2Active CatalystOxAddOxidative Addition(Fast due to NO2)Pd0->OxAdd+ Ar-BrPdII_ArPd(II)-Ar-BrComplexOxAdd->PdII_ArTransMetTransmetallation(Rate Determining)PdII_Ar->TransMetPdII_AlkPd(II)-Ar-AlkyneTransMet->PdII_AlkCu_CycleCu(I)-AcetylideCycleCu_Cycle->TransMet+ Cu-C≡C-RRedElimReductive EliminationPdII_Alk->RedElimRedElim->Pd0- ProductProductProduct4-Alkynyl-NitroimidazoleRedElim->Product

Figure 2: Catalytic cycle emphasizing the interaction between the Pd-cycle and the Cu-acetylide species.

Safety & Handling

  • Explosion Hazard: Nitroimidazoles are energetic compounds. While 1,2-dimethyl-5-nitroimidazole is stable, heating nitro compounds in a sealed vessel presents a risk of thermal runaway. Do not exceed 140°C. Always use a reactor with active pressure monitoring.

  • Vessel Integrity: Ensure the microwave vial is rated for at least 20 bar. The vapor pressure of DMF at 100°C is low, but gaseous byproducts or alkyne volatility can increase pressure.

  • Toxicity: Nitroimidazoles are potential mutagens. Handle all solids in a fume hood.

References

  • Alami, M., et al. (2013). "Synthesis of 4-Alkynyl-1,2-dimethyl-5-nitro-1H-imidazoles via Microwave-Assisted Sonogashira Cross-Coupling Reactions."[4] Synthesis, 45(09), 1201-1206.

    • Chundawat, T. S., et al. (2016). "Microwave-Assisted Nickel-Catalyzed One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles."[5] Synlett, 27, 404-408.[5]

      • Salih, K. S. M., & Baqi, Y. (2020). "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond."[6] Catalysts, 10(1), 4.[6]

        • Crozet, M. D., et al. (2009). "Efficient Microwave-Assisted Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions in 5-Nitroimidazole Series." Synthesis, 2009(18), 3150-3156.

          Application Notes and Protocols: N-Methylation of 5-Bromo-2-Methyl-4-Nitroimidazole

          Author: BenchChem Technical Support Team. Date: March 2026

          Abstract: This document provides a comprehensive guide for the N-methylation of 5-bromo-2-methyl-4-nitroimidazole, a critical transformation in the synthesis of various biologically active compounds. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. Beyond a mere recitation of procedural steps, this guide elucidates the underlying rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics. Emphasis is placed on safety, optimization, and characterization to facilitate successful and efficient synthesis.

          Introduction: The Significance of N-Methylated Nitroimidazoles

          N-methylated nitroimidazoles are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The parent compound, 5-bromo-2-methyl-4-nitroimidazole, serves as a versatile precursor. The introduction of a methyl group at the N1 position of the imidazole ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. This modification can enhance metabolic stability, improve cell permeability, and modulate binding affinity to biological targets.[1] Consequently, the development of robust and efficient N-methylation protocols is of paramount importance for the synthesis of novel drug candidates, including those with antimicrobial and antiparasitic activities.[2][3]

          Nitroimidazole derivatives are a class of active pharmaceutical ingredients that have been in use for over six decades.[4][5] Their biological activity is often linked to the reductive activation of the nitro group in anaerobic environments, a characteristic exploited in the treatment of infections caused by anaerobic bacteria and protozoa.[2] The N-methylation of these compounds can further refine their therapeutic index and expand their spectrum of activity.

          Chemical Reaction and Mechanism

          The N-methylation of 5-bromo-2-methyl-4-nitroimidazole is typically achieved through a nucleophilic substitution reaction. The imidazole nitrogen acts as a nucleophile, attacking an electrophilic methyl source. A base is generally required to deprotonate the imidazole N-H, thereby increasing its nucleophilicity and facilitating the reaction.

          Reaction Scheme:

          N-Methylation Reaction reactant 5-Bromo-2-methyl-4-nitroimidazole product 1,5-Dibromo-2-methyl-4-nitroimidazole reactant->product Solvent, Temp reagents + CH3-X (Methylating Agent) + Base reagents->product

          Caption: General scheme for the N-methylation of 5-bromo-2-methyl-4-nitroimidazole.

          The choice of methylating agent, base, and solvent are critical parameters that dictate the reaction's efficiency, yield, and selectivity. Common methylating agents include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄). Bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) are frequently employed. The selection of an appropriate solvent, often a polar aprotic solvent like acetonitrile or dimethylformamide (DMF), is crucial for dissolving the reactants and facilitating the reaction.[6]

          Safety and Handling Precautions

          Researcher Advisory: Before commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents. This protocol involves hazardous materials that require strict adherence to safety protocols.

          • 5-Bromo-2-methyl-4-nitroimidazole: This compound is considered hazardous and can cause skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[8][9]

          • Methylating Agents (e.g., Methyl Iodide, Dimethyl Sulfate): These are toxic, volatile, and potential carcinogens. All manipulations should be performed in a well-ventilated chemical fume hood.

          • Bases (e.g., Sodium Hydride): Sodium hydride is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

          • Solvents (e.g., DMF, Acetonitrile): These solvents are flammable and have associated health risks. Avoid inhalation and skin contact.

          General Handling:

          • Work in a well-ventilated area, preferably a fume hood.[10]

          • Wear appropriate PPE, including chemical-resistant gloves and safety glasses.[11]

          • Ensure that an emergency eyewash station and safety shower are readily accessible.[7]

          • Dispose of all chemical waste in accordance with institutional and local regulations.

          Detailed Experimental Protocol

          This protocol provides a generalized yet robust procedure for the N-methylation of 5-bromo-2-methyl-4-nitroimidazole. Optimization of specific parameters may be necessary depending on the scale and desired purity of the final product.

          Materials and Reagents:

          ReagentCAS NumberMolecular Weight ( g/mol )Purity
          5-Bromo-2-methyl-4-nitroimidazole18874-52-7206.00≥97%
          Methyl Iodide (Iodomethane)74-88-4141.94≥99%
          Potassium Carbonate (K₂CO₃)584-08-7138.21≥99%
          Acetonitrile (CH₃CN)75-05-841.05Anhydrous
          Dichloromethane (CH₂Cl₂)75-09-284.93ACS Grade
          Saturated Sodium Bicarbonate Solution---
          Brine (Saturated NaCl Solution)---
          Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-

          Equipment:

          • Round-bottom flask

          • Magnetic stirrer and stir bar

          • Reflux condenser

          • Inert atmosphere setup (Nitrogen or Argon)

          • Heating mantle or oil bath

          • Separatory funnel

          • Rotary evaporator

          • Standard laboratory glassware

          • Thin-layer chromatography (TLC) plates and chamber

          • Nuclear Magnetic Resonance (NMR) spectrometer

          • Mass Spectrometer (MS)

          Experimental Workflow:

          Experimental_Workflow A 1. Reaction Setup B 2. Addition of Reagents A->B Under Inert Atmosphere C 3. Reaction Monitoring B->C Heating and Stirring D 4. Work-up C->D Upon Completion E 5. Purification D->E Crude Product F 6. Characterization E->F Purified Product

          Caption: Step-by-step experimental workflow for N-methylation.

          Procedure:

          • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-methyl-4-nitroimidazole (1.0 eq).

          • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.2 M.

          • Base Addition: Add potassium carbonate (1.5-2.0 eq) to the suspension.

          • Methylating Agent Addition: Under an inert atmosphere, add methyl iodide (1.2-1.5 eq) dropwise to the stirring suspension at room temperature.

          • Reaction: Heat the reaction mixture to a gentle reflux (approximately 60-80 °C) and stir for 2-4 hours.[6]

          • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

          • Work-up:

            • Once the reaction is complete, cool the mixture to room temperature.

            • Filter the solid potassium carbonate and potassium iodide byproduct.

            • Concentrate the filtrate under reduced pressure using a rotary evaporator.

            • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

            • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

            • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

          • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent such as ethanol.

          Characterization of the Product

          The identity and purity of the synthesized 1,2-dimethyl-5-bromo-4-nitroimidazole should be confirmed using standard analytical techniques.

          • Nuclear Magnetic Resonance (NMR) Spectroscopy:

            • ¹H NMR spectroscopy should show a new singlet corresponding to the N-methyl protons, typically in the range of 3.5-4.0 ppm. The singlet for the C2-methyl group will also be present.

            • ¹³C NMR spectroscopy will show a new carbon signal for the N-methyl group. Studies have shown that methylation on the N1 nitrogen affects the chemical shifts of the imidazole ring carbons and nitrogens.[4][5]

          • Mass Spectrometry (MS): Mass spectrometry (e.g., ESI-MS) should confirm the molecular weight of the product (C₅H₆BrN₃O₂: 219.97 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observable.

          • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the nitro group (NO₂) asymmetric and symmetric stretching, typically around 1540 cm⁻¹ and 1350 cm⁻¹.

          Troubleshooting and Optimization

          IssuePossible Cause(s)Suggested Solution(s)
          Low Yield Incomplete reaction- Increase reaction time or temperature.- Use a stronger base (e.g., NaH) in an appropriate solvent (e.g., DMF).- Ensure anhydrous conditions, as water can quench the base and react with the methylating agent.
          Decomposition of starting material or product- Lower the reaction temperature.- Use a milder base.
          Incomplete Reaction Insufficient amount of base or methylating agent- Increase the equivalents of the limiting reagent.
          Poor solubility of starting material- Use a different solvent with better solubilizing properties (e.g., DMF).
          Formation of Byproducts O-methylation (if applicable to other substrates) or multiple alkylations- Use a less reactive methylating agent.- Carefully control the stoichiometry of the reagents.
          Impurities in starting materials- Purify the starting materials before use.

          Conclusion

          This application note provides a detailed and scientifically grounded protocol for the N-methylation of 5-bromo-2-methyl-4-nitroimidazole. By understanding the underlying chemical principles and adhering to the outlined safety precautions, researchers can confidently and efficiently synthesize the desired N-methylated product. The provided guidelines for reaction monitoring, purification, and characterization are essential for obtaining a high-purity compound suitable for further applications in drug discovery and development. The flexibility of this protocol allows for optimization to suit various experimental scales and specific research needs.

          References

          • Luo, J., et al. (2020). NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. Australian Journal of Chemistry, 73(10), 1015-1021.
          • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Methyl-5-nitroimidazole, 99%. Retrieved from [Link]

          • Bayati, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. Iranian Journal of Pharmaceutical Research, 22(1), e137969.
          • Reddy, P. A., et al. (2020). A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. RSC Advances, 10(34), 20084-20089.
          • Ospina, F., et al. (2022). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles.
          • Pratt, J. K., et al. (2004). U.S.
          • ResearchGate. (2026). NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. Retrieved from [Link]

          • Bayati, Z., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. PMC.
          • Glass, R. S., et al. (1989). Synthesis and reactions of brominated 2-nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 95-100.
          • Medicines for All Institute. (2023). Summary of Process Development Work on the Tuberculosis Drug Pretomanid. Virginia Commonwealth University.
          • Chadha, R., & Arora, P. (2002). Medicinal Significance of Nitroimidazoles. Journal of Scientific & Industrial Research, 62, 659-670.
          • Liu, D., et al. (2022). Biochemical and structural characterization of Haemophilus influenzae nitroreductase in metabolizing nitroimidazoles. RSC Chemical Biology, 3(4), 438-449.
          • ResearchGate. (n.d.). A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. Retrieved from [Link]

          • Watson, L. (2011). The Determination of Nitroimidazole Residues in Fish and Fish Products. Saint Mary's University.
          • Lee, J. Y., et al. (2010). Synthesis and characterization of nitroimidazole derivatives for 68Ga-labeling and testing in tumor xenografted mice. Bioorganic & Medicinal Chemistry, 18(20), 7381-7387.
          • ResearchGate. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]

          • Federal Institute for Risk Assessment (BfR). (n.d.). Determination of Nitroimidazoles using GC/MS, GC/NCI and GC/MS/MS.
          • Naoum, J., et al. (2025). Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique. Organic Letters.
          • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
          • BenchChem. (2025). N-Methylation: A Key Strategy to Enhance Peptide Bioactivity and Druggability.

          Sources

          Synthesis of nitroimidazole-based hypoxia-activated prodrugs

          Author: BenchChem Technical Support Team. Date: March 2026

          Application Note: Strategic Synthesis and Evaluation of Nitroimidazole-Based Hypoxia-Activated Prodrugs

          Abstract

          This guide details the design, synthesis, and biological validation of Hypoxia-Activated Prodrugs (HAPs) utilizing a 2-nitroimidazole trigger.[1][2] Unlike conventional chemotherapeutics, HAPs exploit the pathological hypoxia (oxygen tension < 1%) characteristic of solid tumor microenvironments. This document provides a modular protocol for synthesizing carbamate-linked nitroimidazole prodrugs—a versatile architecture for amine-bearing effectors—and a rigorous methodology for determining the Hypoxia Cytotoxicity Ratio (HCR) in vitro.

          Mechanistic Foundation: The Oxygen Sensor

          The efficacy of nitroimidazole HAPs relies on a "futile redox cycle" that acts as a molecular oxygen sensor.

          • Normoxia: One-electron reductases (e.g., cytochrome P450 reductase) reduce the nitro group to a nitro radical anion.[3] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound, generating superoxide. The drug remains intact and non-toxic.

          • Hypoxia: In the absence of oxygen, the radical anion undergoes further reduction (disproportionation or enzymatic) to nitroso and hydroxylamine intermediates.[4] These electron-rich species trigger electronic rearrangement (typically 1,6-elimination or cyclization), ejecting the cytotoxic payload.

          Pathway Visualization

          {dot} digraph "HAP_Mechanism" { rankdir=TB; bgcolor="#FFFFFF"; node [fontname="Helvetica", fontsize=12, style=filled, penwidth=0]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

          }

          Sources

          Troubleshooting & Optimization

          Technical Support Center: Bromo-Nitroimidazole Regioisomer Separation

          Author: BenchChem Technical Support Team. Date: March 2026

          The following guide is designed for organic chemists and medicinal chemistry researchers. It addresses the specific challenge of handling 4-bromo-5-nitroimidazole and 5-bromo-4-nitroimidazole .

          Subject: Resolution of 4(5)-Bromo-5(4)-Nitroimidazole Tautomers and N-Alkylated Regioisomers.

          Core Concept: The Tautomerism Trap

          Critical Scientific Notice: Before attempting separation, you must define your substrate state.[1]

          If your compound is unsubstituted at the N1 position (contains an N-H bond), you cannot separate these regioisomers in solution.

          • Reasoning: 4-bromo-5-nitroimidazole and 5-bromo-4-nitroimidazole exist in rapid annular tautomeric equilibrium.[1] In solution, they are the same chemical entity.[1]

          • Solid State: You may isolate a single tautomer in crystal form (often the 4-nitro tautomer due to hydrogen bonding stability), but it will revert to a mixture immediately upon dissolution.

          This guide covers two distinct workflows:

          • Workflow A: Separating N-alkylated regioisomers (e.g., N-methyl derivatives), which are chemically distinct and separable.

          • Workflow B: Purifying the unsubstituted parent compound from synthesis byproducts (e.g., 2,5-dibromo impurities).[1]

          Decision Matrix & Workflow

          Use this diagram to determine your experimental path.

          SeparationWorkflow Start Start: Identify Substrate CheckN1 Is N1 substituted? (e.g., Methyl, Benzyl, SEM) Start->CheckN1 No No (N-H present) CheckN1->No Tautomeric Mixture Yes Yes (N-R present) CheckN1->Yes Fixed Regioisomers ActionNo STOP: Separation Impossible in Solution. Proceed to Purification from Byproducts. No->ActionNo ActionYes Proceed to Chromatographic Separation (Workflow A) Yes->ActionYes SubAction Remove 2,5-dibromo impurities (Workflow B) ActionNo->SubAction

          Figure 1: Decision matrix for handling imidazole regioisomers. Unsubstituted imidazoles exist in equilibrium; substituted imidazoles are separable.

          Workflow A: Separating N-Alkylated Regioisomers

          Scenario: You have alkylated 4(5)-bromo-5(4)-nitroimidazole and obtained a mixture of 1-alkyl-4-bromo-5-nitroimidazole (Isomer A) and 1-alkyl-5-bromo-4-nitroimidazole (Isomer B) .

          Mechanism of Separation

          The separation relies on the difference in dipole moments and steric hindrance .

          • 4-Nitro Isomer: The nitro group is distant from the N-alkyl group. It is generally more polar and capable of stronger interaction with silica.

          • 5-Nitro Isomer: The nitro group is adjacent to the N-alkyl group. Steric clash often twists the nitro group out of planarity, reducing conjugation and altering polarity.[1] This isomer typically elutes first (less polar) in normal phase chromatography, though this can reverse depending on the alkyl group size [1].

          Protocol: Flash Column Chromatography

          Stationary Phase: Silica Gel (230–400 mesh). Mobile Phase: Hexanes/Ethyl Acetate (Gradient).

          StepActionTechnical Note
          1. T.L.C. Screening Spot mixture on Silica TLC. Elute with 3:1 Hexane:EtOAc.You should see two spots.[1] The
          
          
          is typically 0.1–0.15. If spots overlap, add 1% MeOH or switch to DCM/MeOH (98:2).[1]
          2. Loading Dissolve crude residue in minimum DCM.Avoid MeOH for loading; it broadens bands. If solubility is poor, use dry loading (adsorb onto silica).[1]
          3. Gradient Start: 100% Hexanes.Ramp: 0%
          
          
          40% EtOAc over 20 CV (Column Volumes).
          The 5-bromo-4-nitro (sterically crowded) usually elutes first.The 4-bromo-5-nitro usually elutes second.
          4. Fraction Analysis Check fractions via UV (254 nm).Nitroimidazoles are UV active.[2] Do not rely solely on iodine staining.
          Confirmation: Structural Assignment (NMR)

          You cannot rely on elution order alone. You must validate using 1H NMR and NOESY.

          Feature1-alkyl-4-bromo-5-nitro 1-alkyl-5-bromo-4-nitro
          H-2 Proton Shift Generally Downfield (
          
          
          7.8 - 8.[1]2)
          Generally Upfield (
          
          
          7.4 - 7.8)
          NOESY Signal Strong correlation between N-Alkyl and H-2 proton.Weak/No correlation between N-Alkyl and H-2 proton (blocked by Br/NO2).
          HMBC Correlation from N-Alkyl protons to C-2 and C-5.[1]Correlation from N-Alkyl protons to C-2 and C-5.[1]

          Note: In the 5-bromo-4-nitro isomer, the N-alkyl group is adjacent to the Bromine. In the 4-bromo-5-nitro isomer, the N-alkyl is adjacent to the Nitro group. The NOESY cross-peak between the N-Methyl and the aromatic proton (H2) is the definitive test. Both isomers have H2 adjacent to N1, so NOESY is less distinct than in 4 vs 5 nitro isomers.[1] Better diagnostic: The Carbon NMR shift of C-5 vs C-4 is distinct due to the shielding effect of Br vs NO2.

          Workflow B: Purification of Parent (Unsubstituted)

          Scenario: You synthesized 4(5)-bromo-5(4)-nitroimidazole via bromination of 4-nitroimidazole and need to remove the 2,5-dibromo-4-nitroimidazole byproduct.

          Protocol: Selective Precipitation & Recrystallization

          The dibromo impurity is significantly more lipophilic and acidic (on the NH) than the monobromo product.

          • Acid-Base Wash (Extraction):

            • Dissolve the crude mixture in EtOAc .

            • Wash with sat.[3] aq. NaHCO₃ .[2]

            • Chemistry: The monobromo and dibromo compounds have different pKa values.

            • If this fails to separate them, proceed to recrystallization.[1]

          • Recrystallization Solvent System:

            • Solvent: Water/Ethanol (9:1) or pure Water.

            • Procedure:

              • Suspend crude solid in water (10 mL/g).

              • Heat to reflux (100°C) until dissolved.

              • Cool slowly to room temperature, then to 4°C.

              • The monobromo species (4-bromo-5-nitroimidazole) crystallizes as light yellow needles.

              • The dibromo impurity often remains in the mother liquor or forms amorphous solids.

          • Validation:

            • Mass Spectrometry (ESI-): Look for m/z 190/192 (Monobromo) vs 269/271/273 (Dibromo).

          Troubleshooting & FAQs

          Q1: I see a single spot on TLC, but NMR shows a mixture. Why?

          A: If you are analyzing the N-alkylated forms, your solvent system is likely too polar.[1] Switch to 100% Dichloromethane (DCM) or Toluene/Acetone (9:1) . Isomers with similar polarities often co-elute in EtOAc/Hexane but separate in DCM due to different polarizability.

          Q2: Can I control the regioselectivity during alkylation to avoid separation?

          A: Yes, partially.

          • Basic Conditions (NaH/DMF): Favor the 1-alkyl-4-bromo-5-nitro isomer (steric control is less dominant, thermodynamic product favored).[1]

          • Neutral/Acidic Conditions: Alkylation of nitroimidazoles is difficult under acidic conditions.

          • Steric Bulk: Using a bulky alkylating agent (e.g., Isopropyl iodide) will drastically favor the 1-alkyl-5-bromo-4-nitro isomer (where the bulky group is distal to the bulky nitro group? Correction: No, 1-alkyl-4-nitro-5-bromo places the alkyl next to Br. 1-alkyl-5-nitro-4-bromo places alkyl next to Nitro.[1] Nitro is bulkier than Br. Therefore, bulky agents favor placing the alkyl next to Bromine, i.e., forming 1-alkyl-5-bromo-4-nitroimidazole ).[1]

          Q3: Why does my "pure" 4-bromo-5-nitroimidazole have a melting point range of 10°C?

          A: You likely have the 2,5-dibromo impurity.[1] Even 5% contamination drastically depresses melting point. Run an LC-MS to confirm. If confirmed, recrystallize from water [2].[1]

          Visualizing the Chemistry

          ReactionPathway Start 4(5)-Bromo-5(4)-nitroimidazole (Tautomeric Mix) Isomer1 Major Product (Usually) 1-alkyl-4-bromo-5-nitroimidazole (R group far from NO2) Start->Isomer1 Path A (Sterically Favored) Isomer2 Minor Product 1-alkyl-5-bromo-4-nitroimidazole (R group adjacent to NO2) Start->Isomer2 Path B (Sterically Hindered) Reagent + Alkyl Halide (R-X) + Base

          Figure 2: Alkylation pathways.[4] The ratio of Isomer 1 to Isomer 2 depends on the steric bulk of 'R' and the base used.

          References

          • Separation of Nitroimidazole Isomers

            • Source: Palmer, B. D., & Denny, W. A. (1989).[1][5] Synthesis and reactions of brominated 2-nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 255-259.[1]

            • Context: Describes the chromatographic behavior and synthesis of bromin
            • [6]

          • Synthesis and Purification Protocols

            • Source: BenchChem.[2][3] (n.d.). 2-Bromo-4-nitroimidazole Synthesis and Experimental Protocols.

            • Context: Provides detailed recrystallization and bromination protocols for 4-nitroimidazole deriv
          • Tautomerism in Nitroimidazoles

            • Source: Grimmett, M. R. (1997).[1] Imidazole and Benzimidazole Synthesis. Academic Press.

            • Context: Authoritative text on the annular tautomerism of imidazoles and the impossibility of separ

          Sources

          Improving yield of 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole methylation

          Author: BenchChem Technical Support Team. Date: March 2026

          Topic: Improving Yield and Regioselectivity of 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole Ticket ID: #NITRO-IMD-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

          Executive Summary: The "Nitro Effect" & Yield Loss

          You are likely experiencing low yields not because the reaction fails to convert, but because it converts to the wrong regioisomer .

          The methylation of 4-bromo-2-methyl-5-nitroimidazole is governed by the "Nitro Effect." The nitro group at position C5 is bulky and electron-withdrawing. Under standard basic conditions (e.g.,

          
          /DMF), the alkylating agent attacks the less sterically hindered nitrogen (N3), producing the 1,2-dimethyl-4-nitro  isomer (Impurity) rather than your target, the 1,2-dimethyl-5-nitro  isomer.
          

          This guide provides the protocols to shift this regioselectivity and optimize the isolation of the 5-nitro target.

          Module 1: Critical Mechanism & Regioselectivity

          Q: Why is my crude NMR showing a mixture of isomers?

          A: The precursor exists in tautomeric equilibrium. When deprotonated by a base, the resulting anion has two nucleophilic sites: N1 and N3.

          • Path A (Target): Methylation at N1 (adjacent to

            
            ). This is sterically hindered.
            
          • Path B (Impurity): Methylation at N3 (adjacent to Br). This is sterically open and kinetically favored in basic media.

          To improve the yield of the 5-nitro target , you must move away from kinetic control (strong bases) toward thermodynamic control or specific steric shielding.

          Visualization: The Bifurcation Pathway

          MethylationPathway cluster_conditions Condition Logic Start 4-Bromo-2-methyl- 5-nitroimidazole Anion Imidazolate Anion (Delocalized) Start->Anion Base (Deprotonation) Target TARGET PRODUCT 1,2-dimethyl-5-nitro (Sterically Hindered) Anion->Target Path A: Attack at N1 (Favored in Acidic/Neutral Media) Impurity MAJOR IMPURITY 1,2-dimethyl-4-nitro (Kinetically Favored) Anion->Impurity Path B: Attack at N3 (Favored in Basic Media) Advice Standard bases (NaH, K2CO3) increase Path B. Acidic/Neutral conditions shift ratio toward Path A.

          Figure 1: Mechanistic bifurcation showing the competition between the 4-nitro (kinetic) and 5-nitro (target) isomers.

          Module 2: Optimization Protocols

          Protocol A: The "Acidic Shift" Method (Recommended for Specificity)

          Best for: Maximizing the ratio of the 5-nitro target.

          Research indicates that alkylation in acidic media or using sulfate esters without strong bases favors the formation of 1-substituted-5-nitroimidazoles [1].

          Reagents:

          • Substrate: 4-Bromo-2-methyl-5-nitroimidazole

          • Reagent: Dimethyl Sulfate (DMS) (Caution: Highly Toxic)

          • Solvent: Toluene or Xylene (Anhydrous)

          • Additive: Formic acid (catalytic) or simply thermal neutral conditions.

          Workflow:

          • Dissolution: Suspend 1.0 eq of substrate in Toluene (0.5 M concentration).

          • Addition: Add 1.2 eq of Dimethyl Sulfate. Do not add base.

          • Reflux: Heat to reflux (

            
            ) for 4–6 hours. The high temperature allows thermodynamic equilibration, which often favors the 5-nitro isomer or facilitates the rearrangement of the kinetic product.
            
          • Workup: Cool to RT. The product may precipitate as a methyl sulfate salt. Basify with saturated

            
             to liberate the free base. Extract with Ethyl Acetate.[1][2]
            
          Protocol B: The "Cesium Effect" Method (Alternative)

          Best for: Overall conversion if Protocol A yields are too low.

          If you must use basic alkylation, switch from Potassium Carbonate (

          
          ) to Cesium Carbonate (
          
          
          
          ). The larger Cesium cation coordinates differently with the nitro group, often slightly improving the N1/N3 ratio compared to Sodium or Potassium.

          Data Comparison: Base Effects on Regioselectivity

          ParameterStandard ConditionsOptimized Conditions
          Base
          
          
          or NaH
          
          
          or None (Thermal)
          Solvent DMF (Polar Aprotic)MeCN or Toluene
          Reagent Methyl Iodide (MeI)Dimethyl Sulfate (DMS)
          Temp
          
          
          to RT
          
          
          to Reflux
          Major Isomer 4-Nitro (Impurity)Shift toward 5-Nitro (Target)
          Est.[3][4] Target Yield 15–25%40–60%

          Module 3: Troubleshooting & FAQ

          Q: I am getting a black tar during workup. What is happening? A: This is likely decomposition due to overheating in basic DMF . Nitroimidazoles are thermally sensitive in the presence of strong bases at high temperatures.

          • Fix: Switch to Acetonitrile (MeCN) and limit temperature to

            
            . If using DMF, do not exceed 
            
            
            
            .

          Q: My product co-elutes with the impurity on TLC. How do I separate them? A: The 4-nitro and 5-nitro isomers have distinct dipole moments.

          • Solvent System: Do not use simple Hexane/EtOAc. Try Dichloromethane (DCM) : Methanol (98:2) . The 5-nitro isomer is generally less polar than the 4-nitro isomer due to intramolecular shielding.

          • Crystallization: The 5-nitro isomer often crystallizes more readily from Ethanol/Water mixtures.

          Q: Can I use Methyl Iodide (MeI) instead of Dimethyl Sulfate? A: You can, but MeI is more reactive and "harder," often favoring the kinetic product (4-nitro) even more strongly. DMS is "softer" and, when used in neutral thermal conditions, supports the thermodynamic pathway required for the 5-nitro target.

          References

          • Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media.

            • Source: Journal of the Chemical Society, Perkin Transactions 1.
            • Relevance: Establishes that acidic/neutral conditions favor the 5-nitro isomer over the 4-nitro isomer.
            • URL:[Link][1]

          • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole.

            • Source: Der Pharma Chemica.[1]

            • Relevance: detailed study on solvent/base effects (MeCN vs DMF)
            • URL:[Link][1][3][5][6][7][8][9][10]

          • Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole.

            • Source: Technion - Israel Institute of Technology / ResearchG
            • Relevance: Discusses the handling of brominated imidazole intermedi
            • URL:[Link]

          Sources

          Technical Support Center: Purification of Brominated Dimethyl Nitroimidazoles

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary & Triage

          Welcome to the Technical Support Center. This guide addresses the purification of brominated derivatives of 1,2-dimethyl-5-nitroimidazole (dimetridazole analogs), specifically focusing on the removal of common impurities like succinimide (from NBS bromination), unreacted starting materials, and poly-brominated byproducts.

          Core Chemical Challenge: Brominated nitroimidazoles possess conflicting solubility profiles. They are polar enough to "tail" significantly on silica gel but often lack sufficient lipophilicity for easy non-polar extraction.[1] Furthermore, the C-Br bond adjacent to the nitro group is susceptible to photolytic cleavage.

          Module 1: Critical Troubleshooting (FAQs)

          Q1: My crude product is a sticky, semi-solid brown mass instead of a crystalline solid. What went wrong? Diagnosis: This is the classic "Succinimide Trap."[1] If you used N-bromosuccinimide (NBS) for bromination, the byproduct (succinimide) often co-precipitates or forms a gum with your product. The Fix: Do not attempt recrystallization yet. Succinimide is highly water-soluble, whereas brominated dimethyl nitroimidazole is not.[1]

          • Action: Dissolve the gum in Ethyl Acetate (EtOAc) and perform a rigorous aqueous wash (See Protocol A).[1]

          Q2: The product turns dark brown/black upon drying or storage. Diagnosis: Photolytic dehalogenation.[1] Nitroimidazoles are inherently light-sensitive; the introduction of bromine destabilizes the ring further under UV/visible light.[1] The Fix:

          • Action: Wrap all flasks in aluminum foil during synthesis and rotary evaporation. Store the final purified solid in amber vials at -20°C.

          Q3: I see two spots on TLC with very similar Rf values. Recrystallization isn't separating them. Diagnosis: Likely Regioisomers or Poly-bromination.[1] If you started with 1,2-dimethyl-5-nitroimidazole, the 4-bromo derivative is the target.[1] However, over-bromination or impurities from the starting material (e.g., 1-methyl-5-nitroimidazole) can generate side products. The Fix:

          • Action: Switch to Flash Chromatography using a DCM:MeOH gradient. Recrystallization is poor at resolving structural isomers with similar lattice energies.[1]

          Module 2: Deep-Dive Purification Protocols

          Protocol A: The "Succinimide Scrubber" (Aqueous Extraction)

          Best for: Post-NBS reaction workup to remove succinimide and inorganic salts.

          Scientific Rationale: Succinimide has a pKa of ~9.[1][2]6. By using a weak base, we can deprotonate any residual succinimide, forcing it into the aqueous phase.[1] The nitroimidazole (weak base, pKa ~2.5) remains neutral and organic-soluble.[1]

          Reagents:

          • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1][3]

          • 5% Sodium Bicarbonate (NaHCO₃)[1][3]

          • Brine (Saturated NaCl)[1][3]

          Step-by-Step:

          • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

          • The Basic Wash: Wash the organic layer twice with 5% NaHCO₃.[1][3]

            • Checkpoint: This removes succinimide and acidic impurities.[1][3]

          • The Neutral Wash: Wash once with deionized water.[1]

          • The Drying Step: Wash once with Brine, then dry over anhydrous Na₂SO₄.[1][3]

          • Concentration: Evaporate solvent under reduced pressure (keep bath < 40°C).

          Protocol B: Scalable Recrystallization

          Best for: Final polishing of >90% pure material.

          Solvent System Data:

          Solvent SystemRatio (v/v)TemperatureRecovery PotentialNotes
          Ethanol / Water 9:1 to 4:1Reflux → 4°CHigh (70-85%)Standard method.[1] Good for removing inorganic salts.[1]
          Acetonitrile PureReflux → -20°CModerate (60%)Best for removing organic impurities/tars.[1]
          Toluene Pure80°C → RTLow (40-50%)Use only if product is highly lipophilic.[1]

          Step-by-Step:

          • Place crude solid in a round-bottom flask.

          • Add Ethanol (95%) and heat to reflux.[1]

          • Add water dropwise until slight turbidity persists, then add just enough Ethanol to clear it.[1]

          • Slow Cooling: Wrap the flask in a towel to cool slowly to Room Temperature (RT).

            • Why? Rapid cooling traps impurities in the crystal lattice.[1]

          • Chill at 4°C for 4 hours. Filter and wash with cold Ethanol.[1]

          Protocol C: Flash Chromatography (Silica Gel)

          Best for: Separating regioisomers or difficult mixtures.

          The "Tailing" Problem: Nitroimidazoles interact strongly with the acidic silanols on silica gel, causing broad peaks (tailing). The Solution: Do not use Triethylamine (TEA) if possible, as it can react with the labile bromide. Instead, use a high-polarity solvent modifier.[1]

          • Stationary Phase: Silica Gel (230-400 mesh).[1]

          • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).[1]

          • Gradient: Start 100% DCM → Gradient to 5% MeOH/DCM.

          Visualization of Workflows

          Diagram 1: The Purification Decision Tree

          Caption: Logic flow for selecting the correct purification method based on crude purity and physical state.

          PurificationLogic Start Crude Reaction Mixture CheckState Physical State Check Start->CheckState Solid Solid / Crystalline CheckState->Solid Gum Sticky Gum / Oil CheckState->Gum SuccinimideCheck Impurity: Succinimide? Solid->SuccinimideCheck Wash Protocol A: Aqueous Wash (Remove Succinimide) Gum->Wash Dissolve in EtOAc SuccinimideCheck->Wash Yes PurityCheck Purity Check (TLC/HPLC) SuccinimideCheck->PurityCheck No Wash->PurityCheck HighPurity >90% Pure PurityCheck->HighPurity LowPurity <90% or Isomers PurityCheck->LowPurity Recryst Protocol B: Recrystallization (EtOH/Water) HighPurity->Recryst Column Protocol C: Flash Column (DCM/MeOH) LowPurity->Column Final Pure Brominated Nitroimidazole Recryst->Final Column->Final

          Diagram 2: Phase Separation Logic (Protocol A)

          Caption: Chemical species distribution during aqueous workup (pH ~8.5).

          ExtractionPhase OrganicLayer Organic Layer (EtOAc) Contains: - 4-Bromo-1,2-dimethyl-5-nitroimidazole - Unreacted Nitroimidazole Interface Interface / Partition OrganicLayer->Interface AqueousLayer Aqueous Layer (5% NaHCO3) Contains: - Sodium Succinimide (Deprotonated) - Inorganic Bromides - Polar Tars Interface->AqueousLayer

          [1]

          Analytical Validation (Quality Control)[1]

          Once isolated, you must validate the integrity of the C-Br bond and the absence of succinimide.

          • 1H NMR (DMSO-d6):

            • Diagnostic: Look for the disappearance of the C4-proton signal (usually a singlet around 7.9-8.0 ppm in the non-brominated starting material).[1]

            • Succinimide Check: Look for a singlet at ~2.6 ppm.[1] If present, repeat Protocol A.

          • HPLC (Reverse Phase):

            • Column: C18.

            • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1][4]

            • Detection: 310 nm (Nitro group absorption).[1]

            • Note: Succinimide is very polar and elutes near the void volume (dead time).[1]

          References

          • Medicines for All Institute (M4ALL). (2023).[1][5] Summary of Process Development Work on TB Drug Pretomanid. Virginia Commonwealth University.[1][5] [Link]

            • Relevance: Detailed process chemistry for bromination of nitroimidazoles and purification of intermedi
            • Relevance: Protocols for aqueous extraction of succinimide based on pKa and solubility.[1][2]

          • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3090, Dimetridazole. [Link]

            • Relevance: Physical properties (pKa, solubility) of the 1,2-dimethyl-5-nitroimidazole scaffold.[1][3]

          • Thieme Chemistry. (2021).[1] Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. [Link][1][6]

            • Relevance: Industrial scalability and regioisomer challenges in brominated imidazole synthesis.[1]

          Sources

          Optimizing solvent systems for nitroimidazole flash chromatography

          Author: BenchChem Technical Support Team. Date: March 2026

          Welcome to the Technical Support Center for Chromatography Applications. This guide is specifically designed for researchers and drug development professionals dealing with the purification of nitroimidazole derivatives (e.g., metronidazole, tinidazole, ornidazole).

          Nitroimidazoles present unique chromatographic challenges due to their polar nature, basic imidazole ring, and strong hydrogen-bonding capabilities. Below, you will find field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to optimize your flash chromatography workflows.

          Diagnostic Workflow: Nitroimidazole Purification

          NitroimidazoleTroubleshooting Start Nitroimidazole Purification Issue Detected Phase Which stationary phase is used? Start->Phase NP Normal Phase (Bare Silica) Phase->NP Silica RP Reversed-Phase (C18) Phase->RP C18 TailingNP Severe Peak Tailing? NP->TailingNP CoelutionNP Co-elution of Analogs? NP->CoelutionNP VoidRP Eluting in Void Volume? RP->VoidRP TailingRP Peak Tailing on C18? RP->TailingRP AddBase Add 0.1-1% TEA or NH4OH to suppress silanols TailingNP->AddBase Yes SwitchAprotic Switch MeOH to MeCN (e.g., DCM/MeCN) CoelutionNP->SwitchAprotic Yes AdjustPH Adjust mobile phase pH (Buffer at pH 5 or pH 2.5) VoidRP->AdjustPH Yes CheckSilanols Use endcapped C18 or add 5mM TEA TailingRP->CheckSilanols Yes

          Decision tree for troubleshooting nitroimidazole flash chromatography issues.

          Section 1: Normal Phase (Silica) Optimization FAQs

          Q1: Why do my nitroimidazole compounds exhibit severe peak tailing or irreversible adsorption on bare silica columns? A: This is a classic case of secondary silanol interactions. Bare silica (especially older "Type A" silica) contains acidic silanol groups (-SiOH) on its surface. Nitroimidazoles possess a basic imidazole nitrogen. The positive charge of the basic drug interacts strongly via ion-exchange mechanisms with the negatively charged, ionized silanols[1][2].

          • The Fix: You must neutralize this interaction. Add a competing volatile base, such as 0.1% to 1% Triethylamine (TEA) or ammonium hydroxide (NH₄OH), to your mobile phase (e.g., Dichloromethane/Methanol). The competing base preferentially associates with the anionic silanols, shielding your nitroimidazole analyte and restoring peak symmetry[1][2].

          Q2: I am using a Dichloromethane (DCM) / Methanol (MeOH) gradient, but my structurally similar nitroimidazole analogs are co-eluting. How can I improve resolution? A: Methanol is a strongly protic solvent that acts as a powerful displacer in normal-phase chromatography. For closely related compounds (e.g., separating 4-methyl-4(5)-nitroimidazole from structurally similar impurities), MeOH can compress the separation window.

          • The Fix: Substitute the protic solvent (MeOH) with an aprotic solvent like Acetonitrile (MeCN). A DCM/MeCN gradient alters the hydrogen-bonding dynamics on the silica surface, often resolving compounds that co-elute in DCM/MeOH[3].

          Section 2: Reversed-Phase (C18) Optimization FAQs

          Q3: My nitroimidazole is eluting in the void volume on a C18 column. How do I increase retention? A: Retention on reversed-phase media is highly dependent on the ionization state of the molecule. The strongest basic pKa of 5-nitroimidazoles (like metronidazole or tinidazole) is typically between 3.03 and 3.28[4]. If your mobile phase pH is below this pKa, the imidazole ring becomes protonated (ionized), making the molecule highly polar and causing it to wash out in the void volume.

          • The Fix: Adjust the pH of your aqueous mobile phase to be at least 2 units above the pKa (e.g., pH 5.0 - 5.5) to ensure the molecule remains in its neutral, hydrophobic state. Using a 10 mM ammonium acetate buffer (pH 5.0) paired with an organic modifier like acetonitrile provides excellent retention and peak shape[5].

          Q4: I switched to a C18 column, but I am still seeing peak tailing. What is causing this in reversed-phase? A: Even on C18 columns, residual unbonded silanols remain on the silica substrate. If the column is not thoroughly endcapped, basic nitroimidazoles will penetrate the C18 brush phase and interact with these silanols[1].

          • The Fix: You have two options:

            • Low pH Strategy: Drop the mobile phase pH to 2.5 using a phosphate or formate buffer. This suppresses the ionization of the residual silanols (neutralizing them), preventing the ion-exchange interaction[1]. (Note: Ensure your specific nitroimidazole retains enough hydrophobicity at this pH to not elute in the void).

            • Silanol Suppressor: Add 5 mM TEA to the mobile phase. However, be aware that constant use of silanol suppressors at elevated pH can accelerate the hydrolysis of the C18 stationary phase, reducing column lifespan[1].

          Data Presentation: Solvent System Selection Guide

          Use the following table to select the optimal starting solvent system based on your specific chromatographic goals and observed issues.

          Chromatography ModeRecommended Solvent SystemModifier / BufferTarget Application / Solved Issue
          Normal Phase Dichloromethane / Methanol0.1% - 1% TEA or NH₄OHStandard purification; eliminates severe peak tailing on bare silica.
          Normal Phase Dichloromethane / AcetonitrileNone (or trace TEA)Resolving closely related analogs; leverages aprotic displacement[3].
          Reversed-Phase Water / Acetonitrile10 mM Ammonium Acetate (pH 5.0)Increases retention by keeping the basic imidazole ring neutral[5].
          Reversed-Phase Water / Methanol0.1% Phosphoric Acid (pH ~3.0) + TEASuppresses residual silanols on older C18 columns to fix tailing[1].

          Experimental Protocol: Standardized Reversed-Phase Purification of Nitroimidazoles

          This self-validating protocol ensures reproducible retention and sharp peak shapes for 5-nitroimidazole derivatives using a C18 flash chromatography system.

          Materials:

          • High-performance C18 Flash Cartridge (fully endcapped).

          • Solvent A: 10 mM Ammonium Acetate in LC-MS grade Water (Adjusted to pH 5.0 with acetic acid).

          • Solvent B: LC-MS grade Acetonitrile.

          Step-by-Step Methodology:

          • Sample Preparation: Dissolve the crude nitroimidazole mixture in a minimum volume of Solvent A. If solubility is poor, add up to 10% DMSO or Solvent B. Filter through a 0.45 µm PTFE syringe filter.

          • Column Equilibration: Flush the C18 column with 3 to 5 Column Volumes (CV) of 95% Solvent A / 5% Solvent B at the manufacturer's recommended flow rate.

          • Gradient Elution:

            • 0 - 2 CV: Hold at 5% B (Washes away highly polar impurities and salts).

            • 2 - 12 CV: Linear gradient from 5% B to 60% B. (Most 5-nitroimidazoles will elute between 20% and 40% B depending on side-chain hydrophobicity).

            • 12 - 14 CV: Flush at 100% B to remove lipophilic strongly retained compounds.

          • Detection: Monitor UV absorbance at 316 nm - 320 nm , which is the optimal wavelength for the nitroimidazole chromophore[5].

          • Validation Check: If the target peak exhibits a tailing factor > 1.5, verify the pH of Solvent A. If the pH is correct, the column's endcapping may be degraded; consider adding 5 mM TEA to Solvent A for the next run.

          References

          • Pyka-Pająk, A., et al. "TLC–Densitometric Analysis of Selected 5-Nitroimidazoles." MDPI, 2023. Available at:[Link]

          • Biotage. "How can I modify my flash chromatography method to separate chemically similar compounds?" Biotage Application Notes, 2023. Available at:[Link]

          • LCMS.cz. "Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP." Technical Tips, 2025. Available at:[Link]

          • Restek. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" Restek Resource Library, 2018. Available at:[Link]

          • Fang, et al. "Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods." BMC Chemistry, 2025. Available at:[Link]

          • Hernández-Mesa, M., et al. "Determination of 5-nitroimidazole residues in milk by capillary electrochromatography with packed C18 silica beds." PubMed (Talanta), 2015. Available at: [Link]

          Sources

          Technical Support Center: Regiocontrol in Imidazole Alkylation

          Author: BenchChem Technical Support Team. Date: March 2026

          Mission: To provide researchers with mechanistic insights and actionable protocols for controlling regioselectivity during the

          
          -alkylation of 4(5)-substituted imidazoles.
          
          Introduction: The Ambident Nucleophile Challenge

          The core challenge in imidazole alkylation is tautomerism . A 4-substituted imidazole exists in equilibrium with its 5-substituted tautomer. Upon deprotonation, the resulting imidazolyl anion is an ambident nucleophile with two reactive nitrogen sites (N1 and N3).

          • The 1,4-Isomer (Remote): Alkylation occurs at the nitrogen distal to the substituent. This is generally the thermodynamic and sterically favored product.

          • The 1,5-Isomer (Adjacent): Alkylation occurs at the nitrogen proximal to the substituent.[1] This is often the "difficult" isomer to access via direct alkylation.

          Module 1: Fundamentals & Tautomeric Control
          Q: Why am I consistently getting the 1,4-isomer as my major product?

          A: This is the standard outcome driven by steric hindrance , particularly under basic conditions (

          
           mechanism).
          

          The Mechanism: In a basic medium (e.g., NaH, K₂CO₃), you generate the imidazole anion. The substituent at position 4 sterically shields the adjacent nitrogen (N3). Consequently, the electrophile (alkyl halide) attacks the more accessible distal nitrogen (N1), yielding the 1,4-product.

          • Steric Rule: The bulkier the substituent (R) or the alkylating agent (R'-X), the higher the selectivity for the 1,4-isomer.

          • Electronic Nuance: While electron-withdrawing groups (EWG) like

            
             affect the acidity of the ring protons, under strong basic alkylation conditions, steric factors usually dominate, still favoring the 1,4-isomer [1].
            
          Visualization: The Regioselectivity Pathway

          ImidazoleAlkylation Start 4(5)-Substituted Imidazole Base Deprotonation (NaH / K2CO3) Start->Base Anion Resonance Stabilized Anion Base->Anion PathA Attack at N1 (Distal / Unhindered) Anion->PathA Favored by Sterics PathB Attack at N3 (Proximal / Hindered) Anion->PathB Steric Clash Prod14 1,4-Isomer (Major Product) PathA->Prod14 Prod15 1,5-Isomer (Minor Product) PathB->Prod15

          Figure 1: Mechanistic flow showing why steric hindrance directs alkylation toward the 1,4-isomer.

          Module 2: Troubleshooting & Optimization
          Q: How can I shift the ratio toward the 1,5-isomer (proximal alkylation)?

          A: Direct alkylation is rarely efficient for 1,5-selectivity. You must alter the mechanism or use "Trojan Horse" strategies.

          Strategy 1: The "SEM Switch" (Advanced) For high-value intermediates, use the SEM (2-(Trimethylsilyl)ethoxymethyl) protecting group.

          • Protect: React with SEM-Cl. Sterics will favor 1-SEM-4-substituted imidazole .

          • Functionalize: Use the directing power of the N1-SEM group to lithiate at C2, or use the "SEM-switch" transposition logic if applicable for your specific scaffold [2].

          • Note: If you specifically need a 1-alkyl-5-substituted imidazole, direct alkylation is poor. Consider De Novo Synthesis (e.g., Van Leusen reaction) which constructs the ring with the 1,5-substitution pattern pre-installed [3].

          Strategy 2: Solvent & Counter-ion Effects If you must use direct alkylation, subtle shifts can be achieved by tightening the ion pair.

          VariableRecommendation for 1,4-SelectivityRecommendation for 1,5-Selectivity (Marginal Gain)
          Base NaH (creates loose ion pair in DMF)TlOEt (Thallium salts - toxic) or solid KOH
          Solvent DMF, DMSO (Polar Aprotic)Toluene, DCM (Non-polar, promotes H-bonding/clustering)
          Temp 0°C to RT (Kinetic control)Reflux (Thermodynamic equilibration, though often still favors 1,4)
          Q: My yield is low due to quaternization (over-alkylation). How do I fix this?

          A: Imidazoles are potent nucleophiles. Once mono-alkylated, the product is still nucleophilic and can react again to form an imidazolium salt.

          • Fix 1: Use exactly 0.95 - 1.0 equivalents of the alkyl halide. Never use excess.

          • Fix 2: Syringe pump addition. Add the electrophile slowly to a solution of the imidazole anion.

          • Fix 3: Switch to Phase Transfer Catalysis (PTC) . Use Toluene/50% NaOH with TBAB. This keeps the concentration of the active anion low in the organic phase.

          Module 3: Experimental Protocols
          Protocol A: Standard High-Fidelity Alkylation (Favors 1,4-Isomer)

          Best for: Routine synthesis where the sterically favored product is desired.

          • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

          • Dissolution: Dissolve 4-substituted imidazole (1.0 equiv) in anhydrous DMF (0.1 M concentration).

          • Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.1 equiv) portion-wise.

            • Checkpoint: Wait for gas evolution (

              
              ) to cease (approx. 30 min). The solution often turns yellow/orange.
              
          • Alkylation: Add Alkyl Halide (1.0 equiv) dropwise via syringe.

          • Workup: Stir at RT for 2–4 hours. Quench with sat.

            
            . Extract with EtOAc.[2][3]
            
          • Purification: Silica gel chromatography. The 1,4-isomer is typically less polar (higher

            
            ) than the 1,5-isomer due to better shielding of the dipole.
            
          Protocol B: The "Van Leusen" Alternative (For 1,5-Isomers)

          Best for: When direct alkylation fails to yield the 1,5-isomer. Instead of alkylating a ring, build the ring from a Tosyl-methyl isocyanide (TosMIC) derivative and an aldimine. This reaction specifically yields 1,5-disubstituted imidazoles [3].

          Module 4: Analytical Verification (Isomer ID)
          Q: How do I prove which isomer I have? (The "Self-Validating" System)

          A: Never rely solely on

          
           values. Use NOE (Nuclear Overhauser Effect)  NMR spectroscopy.
          
          • The 1,5-Isomer (Proximal): The

            
            -alkyl protons are spatially close to the C4-substituent.
            
            • Result: Strong NOE cross-peak between the

              
              -CH protons and the Substituent protons.
              
          • The 1,4-Isomer (Distal): The

            
            -alkyl protons are far from the C4-substituent.
            
            • Result: Weak or NO NOE cross-peak.

          Visualization: Analytical Decision Tree

          IsomerID Sample Isolated Product (Pure Isomer) NOE Run 1D-NOESY / 2D-NOESY Irradiate N-Alkyl Group Sample->NOE ResultA Strong NOE to Substituent Group NOE->ResultA Spatial Proximity ResultB No NOE to Substituent Group NOE->ResultB Spatial Distance Concl15 Conclusion: 1,5-Isomer (Proximal) ResultA->Concl15 Concl14 Conclusion: 1,4-Isomer (Distal) ResultB->Concl14

          Figure 2: NMR-based workflow for definitive structural assignment.

          References
          • Grimmett, M. R. (1996). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard reference for steric/electronic control in azoles).
          • Lipshutz, B. H., et al. (1986). "

            
            -(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group." Tetrahedron Letters, 21(35), 3343-3346. (Foundational text for SEM mechanics). 
            
          • Van Leusen, A. M., et al. (1977). "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of imidazoles from aldehydes and tosylmethyl isocyanide." The Journal of Organic Chemistry, 42(7), 1153-1159. (The definitive solution for 1,5-regiochemistry).

          • Verma, A., et al. (2020).[4] "Regioselective synthesis of 1,2,4-trisubstituted imidazole..." Synthetic Communications. (Modern application of regiocontrol).

          Sources

          Technical Support: Stability & Handling of 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole

          Author: BenchChem Technical Support Team. Date: March 2026

          Document ID: TS-IMD-045 Last Updated: February 28, 2026 Status: Active Access Level: Public

          Introduction: The Stability Paradox

          Welcome to the Technical Support Center for 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole .

          If you are accessing this guide, you are likely experiencing yield loss, unexpected color changes, or "ghost" peaks during HPLC analysis after subjecting this reagent to basic conditions.

          The Bottom Line: This compound is kinetically stable in mild, non-nucleophilic bases at low temperatures but is thermodynamically unstable in the presence of strong nucleophiles (like hydroxide or alkoxides). The very feature that makes it a valuable intermediate—the activation of the C-4 bromine by the C-5 nitro group—is its "Achilles' heel" during basic workups.

          Module 1: The Core Mechanism (Why it Degrades)

          To troubleshoot effectively, you must understand that this molecule is an electrophile , not just a substrate.

          The Trap

          In basic media, the primary degradation pathway is Nucleophilic Aromatic Substitution (

          
          ) .
          
          • The Activator: The nitro group (

            
            ) at position 5 is strongly electron-withdrawing.
            
          • The Victim: The carbon at position 4 (holding the bromine) becomes highly electron-deficient.

          • The Trigger: Any nucleophilic base (

            
            , 
            
            
            
            ,
            
            
            ) attacks C-4, displacing the bromide ion.

          This results in the formation of the 4-hydroxy (or 4-alkoxy) derivative, which is often water-soluble and lost during aqueous extraction, or appears as a polar impurity.

          Visualizing the Pathway

          SNAr_Mechanism Start 4-Bromo-1,2-dimethyl- 5-nitroimidazole Complex Meisenheimer Complex (Transition State) Start->Complex Ipso-Attack at C4 Base Nucleophilic Base (OH- / OR-) Base->Complex Product 4-Hydroxy/Alkoxy Derivative (Impurity) Complex->Product Elimination Leaving Bromide Ion (Br-) Complex->Leaving

          Figure 1: The Nucleophilic Aromatic Substitution (

          
          ) pathway responsible for degradation in basic conditions.
          

          Module 2: Troubleshooting Guide

          Use this section to diagnose specific experimental failures.

          Issue 1: "I lost my product during aqueous base wash."

          Symptom: You quenched a reaction with 1M NaOH or saturated

          
          , and the organic layer yield is <50%.
          
          • Diagnosis: Hydrolysis.[1] The hydroxide ion (

            
            ) displaced the bromine, forming 4-hydroxy-1,2-dimethyl-5-nitroimidazole . This byproduct is likely phenolic (acidic) and moved into the aqueous layer.
            
          • Corrective Action:

            • Switch Bases: Use non-nucleophilic bases for neutralization (e.g., Potassium Phosphate buffer pH 7-8).

            • Temperature Control: Perform all basic washes at 0°C . The

              
               reaction rate drops significantly at low temperatures.
              
            • Speed: Minimize contact time. Mix, separate immediately. Do not let it sit in the separatory funnel.

          Issue 2: "My product turned bright yellow/orange."

          Symptom: The solid or solution changed from pale yellow/cream to deep orange or red upon adding base.

          • Diagnosis: Formation of a "Meisenheimer-like" complex or conjugation extension.

            • If the color persists after workup: You likely formed the 4-alkoxy derivative (if using alkoxide bases).

            • If the color is transient: It may be reversible deprotonation of the C-2 methyl group (lateral lithiation/deprotonation), leading to highly colored anions.

          • Corrective Action:

            • Avoid alcoholic bases (MeOH/KOH) unless you intend to synthesize the ether.

            • Check NMR: A shift of the C-2 methyl or loss of the Br-C signal confirms substitution.

          Issue 3: "Ghost peaks in HPLC with Methanol solvent."

          Symptom: LC-MS shows a mass of M-Br+OMe (M+31 mass shift).

          • Diagnosis: Solvolysis. If your sample is dissolved in methanol and the solution is slightly basic (or the column is basic), methanol acts as the nucleophile.

          • Corrective Action:

            • Use Acetonitrile (ACN) as the diluent.

            • Ensure HPLC buffers are neutral or slightly acidic (0.1% Formic Acid).

          Module 3: Stability Data & Limits

          The following table summarizes the stability of 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole under common laboratory conditions.

          Base / ReagentSolventTempStability RatingOutcome
          NaHCO₃ (Sat. Aq.) DCM/Water25°CHigh Safe for short extractions (<30 min).
          NaOH (1M) Water25°CLow Rapid hydrolysis to 4-OH derivative.
          NaOH (1M) Water0°CModerate Kinetic stability allows fast workup (~5 min).
          K₂CO₃ DMF/Acetone60°CCritical Promotes substitution or polymerization.
          NaH / LDA THF-78°CVariable Deprotonation at C-2 Methyl (Lateral metalation).
          MeOH / Et₃N MethanolRefluxZero Conversion to 4-methoxy derivative.

          Module 4: Validated Protocols

          Protocol A: Safe Neutralization (Workup)

          Use this when removing acid catalysts or quenching reactions.

          • Preparation: Cool the reaction mixture to 0–5°C .

          • Dilution: Dilute with an organic solvent (DCM or EtOAc) before adding base.

          • Buffer Choice: Prepare a cold (

            
            ) solution of 5% Sodium Bicarbonate (
            
            
            
            )
            . Avoid NaOH.
          • Execution:

            • Add bicarbonate slowly with vigorous stirring.

            • Stop point: Once pH reaches 7-8.[2] Do not overshoot to pH 10+.

            • Separate layers immediately.

          • Drying: Dry organic layer over

            
             (neutral) rather than 
            
            
            
            (basic).
          Protocol B: Stability Assay (HPLC)

          Use this to verify if your specific conditions are degrading the compound.

          • Standard: Dissolve 10 mg of pure compound in 10 mL Acetonitrile (Stock A).

          • Test: Mix 1 mL Stock A with 1 mL of your target basic buffer/solvent.

          • Timepoints: Inject at T=0, T=1h, T=4h.

          • Detection: Monitor at 300-320 nm (Nitroimidazole absorbance).

          • Fail Criteria: Appearance of a peak eluting earlier than the parent (indicates more polar hydroxy/hydrolysis product).

          Module 5: Decision Matrix (Workflow)

          Follow this logic flow to determine the correct handling procedure.

          Decision_Matrix Start Start: Handling 4-Br-Nitroimidazole Q1 Is the goal Substitution at C4? Start->Q1 Yes_Sub Proceed with Strong Nucleophile (NaSR, NaOR, HNR2) Q1->Yes_Sub Yes No_Sub Is Base required for Workup? Q1->No_Sub No (I want to keep Br) Q_Workup Check pH Requirement No_Sub->Q_Workup Workup Q_Reaction Is Base a Reagent (e.g., Deprotonation)? No_Sub->Q_Reaction Reaction Step Weak_Base Use NaHCO3 or Phosphate Buffer Keep T < 5°C Q_Workup->Weak_Base pH 7-8 Strong_Base WARNING: High Risk of Hydrolysis Perform < 2 mins at 0°C Q_Workup->Strong_Base pH > 10 Non_Nuc Use Bulky/Non-Nucleophilic Base (t-BuOK, LDA, DBU) Avoid MeOH/H2O Q_Reaction->Non_Nuc Yes

          Figure 2: Decision Matrix for selecting base and conditions to maintain stability.

          References

          • Iddon, B., Khan, N., & Lim, B. L. (1987).[3] Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1437–1443.[3] [Link] (Foundational text on the reactivity of bromo-nitroimidazoles toward nucleophiles).

          • Hindupur, R. M., et al. (2013).[4] An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs.[4] Organic Process Research & Development. [Link] (Provides industrial context on handling bromo-nitroimidazoles in basic aqueous media).

          Sources

          Recrystallization techniques for high-purity nitroimidazole derivatives

          Author: BenchChem Technical Support Team. Date: March 2026

          Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification of Metronidazole, Tinidazole, and 2-methyl-5-nitroimidazole derivatives.

          Introduction: The Purity-Yield Paradox

          In the synthesis of nitroimidazole antibiotics (Metronidazole, Tinidazole), the primary challenge is not the formation of the imidazole ring, but the isolation of the specific 5-nitro isomer from the 4-nitro isomer byproduct and the removal of oxidative degradation products.

          Achieving >99.5% purity (ICH Q3A standards) requires mastering the thermodynamic solubility differentials between these isomers. This guide moves beyond basic "dissolve and cool" instructions to address the specific physicochemical behaviors of nitroimidazoles, including their photosensitivity and polymorphic tendencies.

          Module 1: Solvent System Architecture

          The choice of solvent dictates the impurity rejection rate. Nitroimidazoles exhibit a steep solubility curve in organic solvents but poor solubility in water. A binary system is often required to balance yield against purity.

          Solubility Data & Selection Matrix
          Solvent SystemSolubility (25°C)Solubility (Boiling)Impurity Rejection ProfileRecommended For
          Water (pH 7) ~10 mg/mL~40-50 mg/mLHigh . Rejects lipophilic dimers and 4-nitro isomers well.Final polishing (last step).
          Ethanol (96%) ~5-10 mg/mLHigh (>50 mg/mL)Medium . Good for bulk mass recovery but may trap isomers.Initial crude recrystallization.
          Ethanol/Water (1:1) ModerateVery HighOptimal . Balances recovery yield with polar impurity rejection.Standard Metronidazole purification.
          Acetone HighVery HighLow . Risk of trapping solvent in crystal lattice.Specific polymorph generation (metastable).
          Dilute HCl (0.1N) High (>60 mg/mL)N/ASpecific . Solubilizes via protonation; precipitation via neutralization.Isomer separation (pH swing).
          Visualization: Solvent Decision Logic

          SolventLogic Start Start: Crude Nitroimidazole IsomerCheck Is 4-nitro isomer > 0.5%? Start->IsomerCheck ColorCheck Is product dark/brown? IsomerCheck->ColorCheck No (Low Isomer) MethodA Protocol A: Acid/Base Swing (pH controlled precipitation) IsomerCheck->MethodA Yes (High Isomer) MethodB Protocol B: Binary Solvent (Ethanol/Water + Carbon) ColorCheck->MethodB Yes (Oxidation present) MethodC Protocol C: Water Polishing (High thermal stress) ColorCheck->MethodC No (Already semi-pure)

          Figure 1: Decision matrix for selecting the appropriate purification protocol based on crude material attributes.

          Module 2: Validated Protocols

          Protocol A: The "pH Swing" (For High Isomer Removal)

          Best for: Crude 2-methyl-5-nitroimidazole containing significant 4-nitro impurity.

          Mechanism: The 5-nitro and 4-nitro isomers have distinct pKa values and solubilities in neutral water. By dissolving in acid and neutralizing to a specific pH (typically pH 5.5–6.0), the 5-nitro isomer precipitates while the 4-nitro isomer remains largely in the mother liquor.

          • Dissolution: Suspend crude material in 0.5N HCl (5 mL per gram of solid). Stir until fully dissolved.

          • Filtration: Filter the acidic solution to remove mechanical impurities.

          • Neutralization (Critical Step): Slowly add Ammonium Hydroxide (25%) dropwise while monitoring pH.

            • Target: pH 5.5 – 6.0.

            • Observation: A thick, off-white precipitate (the 5-nitro isomer) will form.

          • Digestion: Stir the slurry for 30 minutes at 20°C to allow Ostwald ripening (growth of larger, purer crystals).

          • Isolation: Filter and wash with ice-cold water.

          Protocol B: Binary Recrystallization (Standard Metronidazole/Tinidazole)

          Best for: API polishing to remove color and trace degradants.

          • Preparation: Prepare a solvent mixture of Ethanol:Water (30:70 v/v) .

          • Saturation: Heat the solvent to boiling (approx. 85°C). Add crude Metronidazole slowly until no more dissolves (saturation point).

          • Purification: Add Activated Carbon (0.5% w/w) . Stir at reflux for 15 minutes.

            • Note: Nitroimidazoles are photosensitive and prone to oxidation (darkening). Carbon is essential here.

          • Hot Filtration: Filter through a pre-heated Büchner funnel (celite bed recommended) to remove carbon. Do not let the solution cool during filtration.

          • Controlled Cooling:

            • Rapid cooling -> Small crystals, potential metastable polymorphs.

            • Recommended: Cool to room temperature over 2 hours, then refrigerate at 4°C for 4 hours.

          • Drying: Vacuum dry at 40°C. Warning: High heat (>60°C) can cause surface oxidation/yellowing.

          Module 3: Troubleshooting Center (FAQs)

          Ticket #1: "My product melting point is 2°C lower than the standard."

          Diagnosis: Polymorphism or Solvent Inclusion.

          • Root Cause: Metronidazole exists in a stable Form I and metastable forms. Rapid cooling (kinetic control) often traps metastable forms or solvent molecules within the lattice.

          • Solution: Re-dissolve in hot water (no ethanol) and allow to cool very slowly (thermodynamic control) over 12 hours. This promotes the formation of the thermodynamically stable Form I.

          Ticket #2: "The crystals are turning yellow upon storage."

          Diagnosis: Photo-oxidation.

          • Root Cause: The nitro group at position 5 is susceptible to UV-induced degradation, forming yellow/brown diazo-like byproducts.

          • Solution:

            • Ensure the final wash during filtration is thorough to remove surface mother liquor.

            • Store in amber glass containers immediately.

            • If the bulk is already yellow, repeat Protocol B but increase Activated Carbon to 2.0% w/w.

          Ticket #3: "Yield is unacceptably low (<50%)."

          Diagnosis: Mother Liquor Losses.

          • Root Cause: Nitroimidazoles have non-negligible solubility in water/ethanol even at low temperatures.

          • Solution:

            • Recycle the Mother Liquor: Concentrate the filtrate by 50% via rotary evaporation and cool again to harvest a "Second Crop." (Note: Second crops always have lower purity and must be analyzed carefully).

            • Salting Out: Add NaCl (5% w/v) to the aqueous mother liquor to depress the solubility of the organic nitroimidazole (Common Ion/Salting-out effect).

          Module 4: Process Visualization

          The following workflow illustrates the critical control points (CCPs) where purity is determined.

          RecrystallizationWorkflow Raw Crude API (Yellow/Brown) Dissolve Dissolution (T > 80°C) Raw->Dissolve Solvent + Heat Carbon Carbon Treatment (Adsorb Oxidants) Dissolve->Carbon Add Activated C Filter Hot Filtration (Remove Carbon) Carbon->Filter Immediate Nucleation Nucleation (T = 40-50°C) Filter->Nucleation Slow Cool Growth Crystal Growth (Slow Cooling) Nucleation->Growth Time Isolate Isolation & Wash (Cold Water) Growth->Isolate Vacuum Filter

          Figure 2: Step-by-step workflow for the recrystallization of Tinidazole/Metronidazole.

          References

          • Solubility & Thermodynamics

            • Thermodynamic analysis and preferential solvation of metronidazole solubility in methanol-water and ethanol-water cosolvent mixtures. (2026).[1] ResearchGate. Link

          • Polymorphism Control

            • Metronidazole Cocrystal Polymorphs with Gallic and Gentisic Acid Accessed through Slurry, Atomization Techniques, and Thermal Methods. (2023). Crystal Growth & Design. Link

          • Tinidazole Purification

            • Preparation method of tinidazole (CN106632062A). Google Patents. Describes the use of purified water and activated carbon for green purification. Link

          • Impurity Separation

            • Method for separating and purifying 2-methylimidazole crystal impurity (CN101560188A). Google Patents. Details the separation logic for imidazole derivatives. Link

          • General Safety & Handling

            • 2-Methyl-4(5)-nitroimidazole Safety Data Sheet. EDQM. Link

          Sources

          Validation & Comparative

          Comprehensive Characterization Guide: 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary: The "Silent" Spectrum Validation

          The characterization of 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole presents a unique scenario in NMR spectroscopy. Unlike most organic molecules that present complex splitting patterns, the definitive proof of this compound's synthesis lies in what is missing from the spectrum.

          This guide outlines the rigorous 1H NMR validation of this intermediate, a critical scaffold in the synthesis of hypoxia-activated prodrugs and nitroimidazole antibiotics. We compare the target molecule against its precursor (Dimetridazole ) and alternative analytical techniques to establish a self-validating purity protocol.

          Key Technical Insight: The transformation from precursor to product removes the only aromatic proton on the imidazole ring. Therefore, the successful synthesis is confirmed by the complete disappearance of the aromatic singlet (typically ~8.0 ppm) and the retention of two distinct methyl singlets.

          Structural Analysis & Theoretical Prediction

          To interpret the NMR data accurately, we must understand the electronic environment of the imidazole scaffold.

          The Scaffold Logic

          The starting material, 1,2-dimethyl-5-nitroimidazole (Dimetridazole), has substituents at positions 1, 2, and 5. Position 4 is the only unsubstituted carbon, bearing a single proton (

          
          ).
          
          • 1-N-Methyl: Deshielded by the adjacent nitrogen and the through-space effect of the nitro group.

          • 2-C-Methyl: Deshielded by the imidazole ring current but less so than the N-methyl.

          • 4-H (Aromatic): Highly deshielded due to the electron-deficient heteroaromatic ring and the adjacent electron-withdrawing nitro group.

          The Reaction: Electrophilic aromatic substitution (Bromination) targets the C4 position. The Result: The

          
           is replaced by Bromine (
          
          
          
          ).
          Predicted Shift Behavior
          MoietyPrecursor (Dimetridazole)Product (4-Bromo Derivative)Rationale
          C2-CH3 Singlet (~2.4 ppm)Singlet (~2.4 - 2.5 ppm)Minimal change; distant from reaction site.
          N1-CH3 Singlet (~3.9 ppm)Singlet (~3.9 - 4.0 ppm)Minimal change; N1 environment is stable.
          C4-H Singlet (~8.0 ppm) ABSENT Primary Diagnostic: H is replaced by Br.

          Comparative Analysis: Product vs. Alternatives

          This section objectively compares the NMR profile of the target product against its primary "alternative"—the unreacted precursor—and evaluates the utility of NMR versus LC-MS for this specific molecule.

          A. Spectral Comparison (Precursor vs. Product)

          The following table summarizes the chemical shifts in DMSO-d

          
          , the standard solvent for nitroimidazoles due to solubility requirements.
          
          FeaturePrecursor: DimetridazoleTarget: 4-Bromo-1,2-dimethyl-5-nitroimidazole Status
          Solvent DMSO-d
          
          
          DMSO-d
          
          
          Standard
          Signal A
          
          
          2.45 (s, 3H)
          
          
          2.48 (s, 3H)
          Retained
          Signal B
          
          
          3.94 (s, 3H)
          
          
          3.98 (s, 3H)
          Retained
          Signal C
          
          
          8.05 (s, 1H)
          No Signal Target Identity Confirmed
          Integration 3:3:13:3:0Purity Check

          Critical Quality Attribute (CQA): Any integration value

          
           in the 7.8–8.2 ppm region indicates unreacted starting material. The reaction is considered complete only when this region is silent.
          
          B. Technique Comparison: NMR vs. LC-MS

          While NMR provides structural certainty, it lacks the sensitivity for trace analysis.

          Feature1H NMR (400 MHz)LC-MS (ESI+)Recommendation
          Primary Utility Structural confirmation & bulk purity (>95%).Trace impurity detection (<0.1%) & mass confirmation.Use NMR for lot release; LC-MS for reaction monitoring.
          Diagnostic Marker Loss of aromatic proton signal.[1]Mass shift (+78/80 Da) and Br isotope pattern (1:1).Combine: NMR cannot distinguish Br from I (iodine), whereas MS can.
          Throughput Low (10-15 mins/sample).High (2-5 mins/sample).Use MS for high-throughput screening of reaction conditions.

          Experimental Protocols

          Protocol A: Synthesis Context (Brief)
          • Reagents: 1,2-dimethyl-5-nitroimidazole (1.0 eq), NBS (N-Bromosuccinimide, 1.1 eq), AIBN (cat.), Acetonitrile (reflux).

          • Purification: The crude solid is often recrystallized. NMR is used to determine if recrystallization is necessary by checking the 8.0 ppm region.

          Protocol B: 1H NMR Acquisition (Self-Validating)

          To ensure the "absence" of a signal is real and not an artifact of low concentration, follow this protocol:

          • Sample Prep: Dissolve 10-15 mg of the dry solid in 0.6 mL DMSO-d

            
            . Note: Ensure the solution is clear; nitroimidazoles can aggregate.
            
          • Acquisition Parameters:

            • Scans (NS): Minimum 16 (preferably 64 to lower noise floor).

            • Relaxation Delay (D1): 1.0 second (sufficient for methyls).

            • Pulse Angle: 30° or 90°.

          • Processing:

            • Phase correction: Manual.

            • Baseline correction: Automatic (Bernstein polynomial).

            • Integration: Calibrate the N-Methyl singlet (approx 4.0 ppm) to 3.00.

          • Validation Step: Check the region 7.5–8.5 ppm.

            • Pass: Integral < 0.02 (indicates >99% conversion).

            • Fail: Integral visible as a singlet.[2] Calculate mole % of impurity.

          Visualizations

          Diagram 1: Characterization Logic Flow

          This diagram illustrates the decision matrix for validating the product.

          G Start Crude Reaction Mixture Acquire Acquire 1H NMR (DMSO-d6) Start->Acquire Analyze Analyze 7.8 - 8.2 ppm Region Acquire->Analyze SignalPresent Signal Detected (~8.0 ppm) (Singlet) Analyze->SignalPresent Incomplete Rxn SignalAbsent Region Silent (Background Noise Only) Analyze->SignalAbsent Conversion Complete CalcImpurity Calculate % Unreacted Precursor (Integration Ratio) SignalPresent->CalcImpurity CheckMethyls Verify Methyl Integrals (Should be 3:3) SignalAbsent->CheckMethyls Recrystallize ACTION: Recrystallize CalcImpurity->Recrystallize Release ACTION: Release Lot (Purity Confirmed) CheckMethyls->Release Recrystallize->Acquire

          Caption: Logical workflow for confirming complete bromination via 1H NMR. The critical decision point is the silence of the aromatic region.

          Diagram 2: Structural Assignment & Shift Mapping

          Mapping the atoms to their specific NMR signals.

          Structure N_Me N-Methyl (Pos 1) CH3 Sig1 Singlet ~3.98 ppm (Integral 3H) N_Me->Sig1 Deshielded by N C_Me C-Methyl (Pos 2) CH3 Sig2 Singlet ~2.48 ppm (Integral 3H) C_Me->Sig2 Shielded relative to N-Me C4 Carbon 4 (Reaction Site) Sig3 NO SIGNAL (Silent) C4->Sig3 Substituted by Br Nitro Nitro Group (Pos 5) Nitro->N_Me Inductive Effect

          Caption: Atom-to-Signal mapping. Note the correlation between the C4 reaction site and the absence of an NMR signal.

          References

          • Royal Society of Chemistry. (2013). Determination of dimetridazole and metabolites.[3][4][5][6][7][8] Analyst.[1][7] Retrieved from [Link] (Source for precursor Dimetridazole NMR shifts: 2.45, 3.94, 8.05 ppm).

          • PubChem. (2025).[9] Compound Summary: 4-Bromo-1-methyl-1H-imidazole. National Library of Medicine. Retrieved from [Link] (General spectral data for bromoimidazoles).

          Sources

          Analytical Techniques for Crystal Structure Elucidation of Nitroimidazole Derivatives: A Focus on 4-Bromo-1,2-dimethyl-5-nitroimidazole

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary

          For drug development professionals and materials scientists, the structural elucidation of Active Pharmaceutical Ingredients (APIs) and their intermediates is a non-negotiable regulatory and scientific requirement. 4-bromo-1,2-dimethyl-5-nitroimidazole (CAS: 21431-58-3) is a highly functionalized heterocyclic intermediate utilized in the synthesis of biologically active antimicrobial and radiosensitizing agents [1].

          Because this molecule possesses a heavy halogen (bromine), a sterically demanding and electron-withdrawing nitro group, and two methyl groups that lock its tautomeric state, it presents a unique case study for structural analysis. This guide objectively compares the three leading analytical techniques—Single-Crystal X-ray Diffraction (SCXRD) , Powder X-ray Diffraction (PXRD) , and Solid-State NMR (ssNMR) Crystallography —evaluating their performance, causality behind experimental choices, and providing self-validating protocols for structural determination.

          Mechanistic Insights: Why the Molecular Structure Matters

          Before comparing the instruments, we must understand the molecule. In unsubstituted imidazoles, the proton on the nitrogen rapidly exchanges, leading to tautomeric ambiguity (e.g., 4-nitroimidazole vs. 5-nitroimidazole). However, the regioselective 1,2-dimethylation of this compound permanently locks the imidazole ring, preventing tautomerization [1].

          Furthermore, the bromine atom at the C4 position is not just a synthetic leaving group; it is an analytical beacon. Bromine contains a large electron cloud that causes significant anomalous dispersion when irradiated with specific X-ray wavelengths. This allows crystallographers to determine the absolute configuration of the molecule without ambiguity—a critical factor if the molecule is later used to synthesize chiral drugs.

          Comparative Performance Analysis

          To establish a robust structural model, modern crystallography no longer relies on a single technique. The table below objectively compares the three primary methods used to analyze 4-bromo-1,2-dimethyl-5-nitroimidazole.

          Table 1: Quantitative Comparison of Structural Analytical Techniques
          FeatureSingle-Crystal XRD (SCXRD)Powder XRD (PXRD)Solid-State NMR (ssNMR)
          Primary Output Absolute 3D atomic coordinatesBulk phase purity, polymorph IDLocal atomic environment, dynamics
          Sample Requirement ~0.1 mm pristine single crystal10–50 mg microcrystalline powder10–30 mg packed powder
          Key Advantage for Target Br atom enables absolute configurationValidates that the crystal represents the bulkResolves
          
          
          N/
          
          
          C environments without X-ray damage
          Validation Metric
          
          
          < 0.05, GoF ≈ 1.0
          
          
          < 10%
          RMSE < 2.5 ppm (vs. DFT-GIPAW)
          Limitation Prone to missing bulk polymorphsSevere peak overlap for low-symmetryComputationally intensive (DFT)

          Integrated Workflow Architecture

          Relying solely on SCXRD introduces a critical blind spot: the single crystal selected under the microscope may be a minor polymorph that does not represent the bulk powder synthesized in the reactor. Therefore, a self-validating triad approach is required, where SCXRD provides the model, PXRD confirms the bulk phase, and ssNMR validates the local environment [2, 3].

          G Sample 4-bromo-1,2-dimethyl- 5-nitroimidazole SCXRD Single-Crystal XRD (Absolute Configuration) Sample->SCXRD Single Crystal PXRD Powder XRD (Bulk Phase Purity) Sample->PXRD Bulk Powder NMR ssNMR Crystallography (Local Environment) Sample->NMR Bulk Powder Data1 Anomalous Dispersion (Br atom scattering) SCXRD->Data1 Data2 Rietveld Refinement (Rwp validation) PXRD->Data2 Data3 13C/15N CP-MAS + DFT-GIPAW NMR->Data3 Data1->Data2 Structural Model Data1->Data3 Coordinate Input Output Validated 3D Crystal Structure Data1->Output Atomic Coordinates Data2->Output Phase Confirmation Data3->Output Dynamic/Local Validation

          Fig 1: Integrated multi-technique workflow for the crystal structure elucidation of nitroimidazoles.

          Self-Validating Experimental Protocols

          As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following methodologies are designed as closed-loop, self-validating systems.

          Protocol 1: Single-Crystal XRD (The Geometric Foundation)

          Objective: Determine the absolute atomic coordinates leveraging the heavy bromine atom.

          • Crystallization: Dissolve 10 mg of synthesized 4-bromo-1,2-dimethyl-5-nitroimidazole in 1 mL of a dichloromethane/ethanol (1:1) mixture. Allow slow evaporation at 20 °C over 48–72 hours to yield block-like crystals.

          • Mounting: Select a crystal (~0.15 × 0.10 × 0.08 mm) under a polarized light microscope. Mount on a MiTeGen loop using paratone oil and immediately transfer to the diffractometer's nitrogen cold stream (100 K). Causality: Cryo-cooling minimizes atomic thermal motion (Debye-Waller factors), sharpening the electron density map.

          • Data Collection: Use Cu Kα radiation (

            
             Å) rather than standard Mo Kα. Causality: The anomalous scattering signal (
            
            
            
            ) of Bromine is significantly stronger at the Cu Kα wavelength, which is strictly required to calculate the absolute structure without ambiguity.
          • Structure Solution: Solve using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on

            
             (SHELXL).
            
          • Self-Validation Check: Review the Flack Parameter . A value of

            
             confirms the absolute configuration is correct. An 
            
            
            
            value < 0.05 confirms the model accurately reflects the raw diffraction data.
          Protocol 2: Powder XRD (The Bulk Validator)

          Objective: Prove that the single crystal analyzed in Protocol 1 represents the entire synthesized batch.

          • Sample Preparation: Gently grind 30 mg of the bulk powder using an agate mortar to ensure a uniform crystallite size (1–5 μm). Causality: Proper grinding minimizes preferred orientation (texture effects) which can artificially skew peak intensities.

          • Data Collection: Load the powder into a 0.5 mm borosilicate capillary. Collect data from

            
             to 
            
            
            
            using Cu Kα radiation with a step size of 0.01°.
          • Rietveld Refinement: Import the CIF file generated from the SCXRD experiment as the starting structural model. Refine the background, unit cell parameters, and peak shape (pseudo-Voigt profile).

          • Self-Validation Check: Evaluate the weighted profile R-factor (

            
            ). An 
            
            
            
            < 10% mathematically validates that the bulk powder is phase-pure and matches the single-crystal model [3].
          Protocol 3: ssNMR Crystallography (The Local Probe)

          Objective: Detect dynamic disorder or subtle packing forces invisible to X-ray diffraction.

          • Rotor Packing: Pack 20 mg of the bulk powder into a 3.2 mm ZrO

            
             Magic Angle Spinning (MAS) rotor.
            
          • Data Acquisition: Spin the sample at 15 kHz. Acquire

            
            C and 
            
            
            
            N Cross-Polarization (CP) MAS spectra. Causality: The two nitrogen environments (imidazole ring vs. nitro group) will yield distinct
            
            
            N chemical shifts, confirming the lack of tautomerization.
          • Computational Optimization: X-ray diffraction measures electron density, systematically underestimating X–H bond lengths because hydrogen's single electron is pulled toward the heavier atom. You must first optimize the hydrogen positions of the SCXRD model using Density Functional Theory (DFT).

          • Self-Validation Check (DFT-GIPAW): Calculate the theoretical NMR chemical shieldings using the Gauge-Including Projector Augmented Wave (GIPAW) method. Compare these to your experimental spectra. A Root-Mean-Squared Error (RMSE) of < 2.5 ppm for

            
            C validates the local structural integrity and intermolecular hydrogen-bonding network [2].
            

          Conclusion

          For highly functionalized APIs and intermediates like 4-bromo-1,2-dimethyl-5-nitroimidazole, relying on a single analytical technique introduces unacceptable risk. SCXRD provides the exact spatial arrangement and leverages the bromine atom for absolute configuration. However, it must be coupled with PXRD to ensure bulk phase purity, and ssNMR to confirm the local electronic environment. By executing these three self-validating protocols, researchers guarantee absolute structural certainty before advancing the compound into downstream drug development pipelines.

          References

          • Zaprutko, L., Zwawiak, J., Olender, D., & Gzella, A. (2012). Regioselective nitro group substitution. synthesis of isomeric 4-amino-5-nitro- and 5-amino-4-nitroimidazoles. Heterocycles, 85(9), 2197-2211. URL: [Link]

          • Śniechowska, J., et al. (2021). Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM). Crystal Growth & Design, 21(6), 3378–3389. URL: [Link]

          • Harris, K. D. M., et al. (2022). NMR Crystallography as a Vital Tool in Assisting Crystal Structure Determination from Powder XRD Data. Crystals, 12(9), 1273. URL: [Link]

          A Comparative Guide to the UV-Vis Absorption Spectra of Nitroimidazole Radiosensitizers

          Author: BenchChem Technical Support Team. Date: March 2026

          This guide provides a comprehensive comparison of the UV-Vis absorption spectra of key nitroimidazole-based radiosensitizers. Designed for researchers, scientists, and drug development professionals, this document delves into the structural and environmental factors influencing their spectral properties and provides a standardized protocol for their analysis.

          Introduction: The Role of UV-Vis Spectroscopy in Radiosensitizer Analysis

          Nitroimidazole compounds are a cornerstone in the development of radiosensitizers, drugs that enhance the efficacy of radiation therapy, particularly in hypoxic (low oxygen) tumor environments. The electronic structure of these molecules, which is fundamental to their radiosensitizing action, also dictates how they interact with ultraviolet and visible light. UV-Vis spectroscopy is a rapid, simple, and cost-effective technique extensively used for the qualitative and quantitative analysis of these pharmaceutical compounds[1]. By measuring the absorption of light at specific wavelengths, we can determine the concentration of the active pharmaceutical ingredient (API), assess its purity, and study its stability under various conditions[1]. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, are key parameters derived from UV-Vis spectra that are characteristic of a particular compound in a specific solvent.

          Comparative Analysis of UV-Vis Absorption Spectra

          The UV-Vis absorption characteristics of nitroimidazole radiosensitizers are primarily governed by the π → π* electronic transitions within the conjugated system of the nitroimidazole ring[2]. The position of the nitro group, the nature of substituents on the imidazole ring, and the solvent environment all play a crucial role in determining the λmax and molar absorptivity.

          Below is a comparative summary of the UV-Vis absorption data for several key nitroimidazole radiosensitizers. It is important to note that while extensive data is available for some of the earlier generation compounds, specific molar absorptivity values for some later generation drugs like misonidazole and etanidazole are not as readily available in the surveyed literature.

          CompoundStructureλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Solvent/Conditions
          Metronidazole 275Not specified0.1N HCl[3]
          320Not specifiedPotassium phosphate buffer (pH 7.4)[4]
          317Not specified0.1M HCl / Water[5]
          277Not specifiedMethanol / 0.1N HCl[2]
          258Not specifiedNot specified[6]
          Not specified2645.44 (at 254 nm)pH 3.00
          Nimorazole ~302Not specifiedMethanol or Acetonitrile:Water[7][8]
          Pimonidazole 32474000.9% Saline[9][10]
          Misonidazole Data not readily availableData not readily availableThe action spectrum for cell death closely matches its absorption spectrum[10][11]
          Etanidazole Data not readily availableData not readily availableA hydrophilic 2-nitroimidazole radiosensitizer

          Understanding Structure-Absorptivity Relationships

          The UV-Vis absorption of nitroimidazoles is intrinsically linked to their molecular structure. The core chromophore is the nitro-substituted imidazole ring. The electronic transitions responsible for UV absorption are primarily π → π* transitions within this conjugated system.

          • The Nitro Group as a Chromophore : The nitro group (-NO₂) itself is a powerful chromophore. When attached to the imidazole ring, it extends the conjugated π-system, which generally leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maximum compared to the unsubstituted imidazole ring. The position of the nitro group (e.g., 2-nitro, 4-nitro, or 5-nitro) significantly influences the electronic distribution and thus the energy of the electronic transitions, resulting in different λmax values.

          • Influence of Substituents : Substituents on the imidazole ring or the side chain can modify the electronic properties of the chromophore. Electron-donating groups can cause a bathochromic shift and an increase in molar absorptivity (hyperchromic effect), while electron-withdrawing groups may have the opposite effect (hypsochromic or "blue" shift).

          • Solvent Effects (Solvatochromism) : The polarity of the solvent can significantly impact the UV-Vis spectrum. Polar solvents can stabilize the excited state of the molecule to a different extent than the ground state, leading to shifts in the absorption maximum. This phenomenon is known as solvatochromism. For π → π* transitions, an increase in solvent polarity often leads to a small bathochromic shift. For n → π* transitions (involving non-bonding electrons, for example, on the oxygen atoms of the nitro group), an increase in solvent polarity typically results in a hypsochromic shift.

          • pH Dependence : Nitroimidazoles contain basic nitrogen atoms in the imidazole ring. Therefore, the pH of the solution can affect their protonation state. Protonation can alter the electronic structure of the chromophore, leading to significant changes in the UV-Vis spectrum. For instance, protonation of an imidazole nitrogen can lead to a hypsochromic shift.

          Caption: Factors influencing the UV-Vis absorption spectrum of nitroimidazole radiosensitizers.

          Experimental Protocol: Acquiring UV-Vis Absorption Spectra

          This section provides a detailed, step-by-step methodology for obtaining reliable and reproducible UV-Vis absorption spectra of nitroimidazole radiosensitizers. The protocol is designed to be a self-validating system by incorporating necessary checks and balances.

          1. Materials and Instrumentation:

          • Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm and a spectral bandwidth of 2 nm or less.

          • Cuvettes: Matched 1 cm path length quartz cuvettes.

          • Analytical Balance: Capable of weighing to at least 0.1 mg.

          • Volumetric Glassware: Class A volumetric flasks and pipettes.

          • Solvents: HPLC-grade solvents (e.g., methanol, ethanol, acetonitrile, water). The choice of solvent should be based on the solubility of the analyte and its transparency in the UV region of interest.

          • Analytes: Pure standards of the nitroimidazole compounds to be tested.

          • Buffer Solutions: If pH effects are being studied, prepare appropriate buffer solutions (e.g., phosphate, acetate) and verify their pH with a calibrated pH meter.

          2. Standard Solution Preparation:

          • Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the nitroimidazole standard and transfer it to a 25 mL volumetric flask. Dissolve the compound in a small amount of the chosen solvent and then dilute to the mark with the same solvent. Mix thoroughly.

          • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create working standards of known concentrations (e.g., 5, 10, 15, 20, 25 µg/mL). These will be used to establish a calibration curve and determine the linear range of the assay.

          3. Spectrophotometric Analysis:

          • Instrument Setup: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

          • Blank Measurement: Fill a clean quartz cuvette with the same solvent or buffer used to prepare the samples. This will serve as the blank. Place the cuvette in the reference and sample holders and perform a baseline correction or auto-zero across the desired wavelength range (e.g., 200-400 nm).

          • Spectrum Acquisition:

            • Rinse a cuvette with a small amount of the most dilute working standard solution, then fill the cuvette with the solution.

            • Wipe the outside of the cuvette with a lint-free tissue to remove any fingerprints or residues.

            • Place the cuvette in the sample holder of the spectrophotometer.

            • Scan the spectrum from 400 nm down to 200 nm to identify the wavelength of maximum absorbance (λmax).

            • Record the absorbance at the λmax.

          • Calibration Curve: Repeat the measurement for all working standard solutions. Plot a graph of absorbance versus concentration. The resulting plot should be linear and pass through or very close to the origin. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is typically desired.

          • Sample Analysis: Prepare the unknown sample in the same solvent and at a concentration expected to fall within the linear range of the calibration curve. Measure its absorbance at the predetermined λmax and calculate the concentration using the equation from the calibration curve.

          4. Calculation of Molar Absorptivity (ε):

          The molar absorptivity can be calculated from the Beer-Lambert law (A = εcl), where:

          • A is the absorbance at λmax.

          • ε is the molar absorptivity (in M⁻¹cm⁻¹).

          • c is the concentration in moles per liter (M).

          • l is the path length of the cuvette (typically 1 cm).

          From the slope (m) of the calibration curve (Absorbance vs. Concentration in M), ε can be directly determined if the path length is 1 cm.

          UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing A Weigh Pure Standard B Prepare Stock Solution (e.g., 1000 µg/mL) A->B C Create Serial Dilutions (Working Standards) B->C D Instrument Warm-up & Baseline Correction E Scan Spectrum of Working Standard to find λmax D->E F Measure Absorbance of all Standards at λmax E->F G Plot Calibration Curve (Absorbance vs. Conc.) F->G H Analyze Unknown Sample G->H Use Linear Regression Equation J Calculate Molar Absorptivity (ε) from Calibration Curve Slope G->J I Determine Concentration of Unknown H->I

          Caption: Standard workflow for UV-Vis spectroscopic analysis of nitroimidazole radiosensitizers.

          Conclusion

          UV-Vis spectroscopy remains an indispensable tool in the research and development of nitroimidazole radiosensitizers. This guide has provided a comparative overview of the spectral properties of key compounds in this class, highlighting the influence of molecular structure and environmental factors on their absorption characteristics. The detailed experimental protocol offers a robust framework for obtaining accurate and reproducible data. A thorough understanding of their UV-Vis spectra is not only crucial for routine analytical tasks such as quantification and purity assessment but also provides valuable insights into the electronic properties that underpin their biological activity as radiosensitizers.

          References

          • Hypoxyprobe, Inc. (n.d.). Hypoxyprobe (Pimonidazole Hydrochloride). Retrieved from [Link]

          • Hypoxyprobe, Inc. (n.d.). Hypoxyprobe for Detection of Tissue Hypoxia. Retrieved from [Link]

          • Hypoxyprobe, Inc. (2023). Hypoxyprobe™-1 RED APC MAb KIT. Product Insert.
          • Wardman, P. (2009). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology, 82(979), 525-538.
          • ResearchGate. (n.d.). Absorbance of UV-Spectrum of metronidazole at a concentration of 0. 4mmol.L -1 that shows λmax = 258 nm. Retrieved from [Link]

          • Fisher, G. J., Sutherland, B. M., & Sutherland, J. C. (1983). Action spectra for ultraviolet photosensitized killing of mammalian cells by misonidazole and para-nitroacetophenone.
          • Lee, T. (2017). Hypoxyprobe™ Kit. Product Insert.
          • JETIR. (2024). METRONIDAZOLE- ANALYTICAL METHOD DEVLOPMENT BY USING UV SPECTROSCOPY. JETIR, 11(3).
          • Fisher, G. J., Sutherland, B. M., & Sutherland, J. C. (1983). Action spectra for ultraviolet photosensitized killing of mammalian cells by misonidazole and para-nitroacetophenone.
          • Lee, T. (n.d.). Hypoxyprobe™-1 RED APC MAb KIT. Product Insert.
          • JETIR. (2024). METRONIDAZOLE- ANALYTICAL METHOD DEVLOPMENT BY USING UV SPECTROSCOPY. JETIR, 11(3).
          • Kumar, A., et al. (2024). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(7), 2694-2702.
          • Mishra, A. K., et al. (2010). DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OF METRONIDAZOLE IN TABLET FORMULATION. International Journal of Pharma Research and Development, 2(6).
          • JETIR. (2024). QUANTITATIVE ESTIMATION OF DRUG METRONIDAZOLE BY USING UV- SPECTROSCOPY. JETIR, 11(3).
          • International Journal of Pharmaceutical Sciences Review and Research. (2015). Metronidazole Analysis: Method Development and Validation by using UV Spectroscopy. International Journal of Pharmaceutical Sciences Review and Research, 33(1), 123-127.
          • International Journal of Pharmaceutical Sciences Review and Research. (2017). Development and Validation of UV Spectrophotometric Area Under Curve Method for Estimation of Nimorazole in Bulk and Pharmaceuti. International Journal of Pharmaceutical Sciences Review and Research, 46(2), 123-126.
          • World Journal of Pharmacy and Pharmaceutical Sciences. (2014). Method development and validation of Nimorazole tablet dosage form by UV spectrophotometry. World Journal of Pharmacy and Pharmaceutical Sciences, 3(8), 1234-1242.
          • Walsh Medical Media. (2022). UV Visible Spectroscopy and Drug Stability of Pharmaceutical Analysis. Retrieved from [Link]

          • Indo American Journal of Pharmaceutical Sciences. (2023). review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer. Retrieved from [Link]

          • University of Nairobi Journals. (2011). Method for Determination of Tinidazole using Direct UV-Visible Spectrophotometry and Differential Spectrophotometry in Pure and. University of Nairobi Journals.
          • Arabian Journal of Chemistry. (2013). Novel UV spectrophotometer methods for quantitative estimation of metronidazole and furazolidone using mixed hydrotropy solubilization. Arabian Journal of Chemistry, 10, S2548-S2554.
          • ResearchGate. (n.d.). UV spectrum of 20 µg/mL metronidazole in 0.1 M phosphate buffer (pH = 2.0). Retrieved from [Link]

          • MDPI. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. Molecules, 29(7), 1533.
          • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

          • Kumar, P., et al. (2024). An easy, precise and accurate spectroscopic technique for the simultaneous estimation of nicotinamide and metronidazole in semi-solid dosage form and in bulk form. International Journal of Pharmaceutical Sciences and Research, 15(5), 1427-1432.
          • Repositorio CIMAV. (n.d.). Theoretical calculation of the maximum absorption wavelength for Cyanidin molecules with several methodologies. Retrieved from [Link]

          • Semantic Scholar. (n.d.). Development and Validation of Ultraviolet Spectroscopic Method for Estimation of Methoxsalen in Bulk Using Methanol and Phosphate Buffer.
          • ResearchGate. (n.d.). The UV absorption spectra. λ max at 462 nm, 465 nm, and 572 nm in CH3CN.... Retrieved from [Link]

          • BS Publications. (n.d.). Chapter 1 UV‐Visible Spectroscopy. Retrieved from [Link]

          • International Journal of Advanced Biotechnology and Research. (n.d.). Characterization of Metronidazole and Doxycycline Therapeutic Formulation by Ultraviolet Spectroscopy.

          Sources

          A Senior Application Scientist's Guide to Validating Regioisomer Ratios in Crude Methylation Mixtures

          Author: BenchChem Technical Support Team. Date: March 2026

          In the landscape of pharmaceutical development and chemical synthesis, the precise control and analysis of isomeric purity are paramount. Methylation reactions, a cornerstone of organic synthesis, frequently yield mixtures of regioisomers—compounds with the same molecular formula but different substituent positions. The relative abundance of these isomers can profoundly impact the biological activity, toxicity, and manufacturability of the final product. Consequently, robust analytical methodologies for validating regioisomer ratios directly in crude reaction mixtures are not just a matter of quality control; they are a critical component of efficient process development and regulatory compliance.[1][2]

          This guide provides an in-depth comparison of the principal analytical techniques for this purpose, grounded in experimental data and practical insights. We will navigate the complexities of each method, moving beyond a simple recitation of steps to elucidate the underlying principles and strategic considerations that govern experimental design.

          The Challenge: Unraveling Complexity in Crude Mixtures

          A crude reaction mixture is a complex matrix containing the desired product, starting materials, reagents, byproducts, and, of course, regioisomers. The primary challenge lies in selectively and accurately quantifying the isomers of interest amidst this chemical noise, often without the immediate availability of pure reference standards for each isomer.[3] The ideal analytical technique should be selective, sensitive, robust, and provide unambiguous structural information.

          A Comparative Overview of Key Analytical Techniques

          The choice of analytical technique is a critical decision driven by the specific properties of the molecules, the required level of accuracy, and available instrumentation. We will compare the workhorses of the analytical laboratory: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC), alongside a look at the emerging potential of Mass Spectrometry (MS) and Molecular Rotational Resonance (MRR) spectroscopy.

          Technique Principle Strengths Limitations Best Suited For
          NMR Spectroscopy Nuclear spin properties in a magnetic fieldAbsolute quantification without reference standards, rich structural information, non-destructive.[4][5]Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.[6][7]Unambiguous identification and quantification, structural elucidation of unknown isomers.
          HPLC Differential partitioning between a stationary and mobile phaseHigh sensitivity and resolution, applicable to a wide range of compounds, well-established validation protocols.[8][9]Requires reference standards for confident identification and quantification, method development can be time-consuming.[4]Routine quality control, high-throughput analysis, separation of complex mixtures.
          Gas Chromatography (GC) Partitioning between a stationary phase and a carrier gasExcellent resolution for volatile and thermally stable compounds, high sensitivity with various detectors (FID, MS).[1][10]Limited to volatile and thermally stable analytes, derivatization may be required.[11]Analysis of volatile methylation products, such as fatty acid methyl esters (FAMEs).
          Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesHigh sensitivity and selectivity, can provide molecular weight information, can be coupled with chromatographic techniques (LC-MS, GC-MS).[12][13]Isomers often have identical mass and similar fragmentation patterns, making differentiation challenging without chromatographic separation.[12]High-sensitivity detection, confirmation of molecular weight, and use in hyphenated techniques.
          Molecular Rotational Resonance (MRR) Absorption of microwave radiation by rotating molecules in the gas phaseUnambiguous structure determination, analysis of crude mixtures without purification or reference standards, high specificity.[3][14]Requires volatile samples, instrumentation is less common in standard analytical labs.Direct analysis of complex mixtures for definitive isomer identification and quantification.

          Deep Dive into the Methodologies

          Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

          NMR spectroscopy stands out for its ability to provide detailed structural information and to quantify components in a mixture without the need for identical reference standards, a significant advantage when dealing with novel reaction products.[4][15] The principle relies on the fact that the resonance frequency of a nucleus is highly sensitive to its local chemical environment.

          NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Crude_Mixture Crude Reaction Mixture Dissolution Dissolve in Deuterated Solvent Crude_Mixture->Dissolution Internal_Standard Add Internal Standard Dissolution->Internal_Standard Acquire_1H Acquire 1H NMR Spectrum Internal_Standard->Acquire_1H Acquire_2D Acquire 2D NMR (COSY, HSQC) Acquire_1H->Acquire_2D If Needed for Structure Confirmation Identify_Signals Identify Diagnostic Signals Acquire_1H->Identify_Signals Integrate Integrate Signals Identify_Signals->Integrate Calculate_Ratio Calculate Regioisomer Ratio Integrate->Calculate_Ratio

          Workflow for NMR-based Regioisomer Ratio Determination

          Causality in Experimental Choices:

          • Choice of Deuterated Solvent: The solvent must dissolve the sample completely and should not have signals that overlap with key analyte signals. Chloroform-d (CDCl3) is a common choice for many organic compounds.

          • Internal Standard: An internal standard with a known concentration and a simple spectrum that does not overlap with the analyte signals is crucial for accurate quantification.[16] Common choices include 1,3,5-trimethoxybenzene or maleic anhydride.

          • 1D vs. 2D NMR: A simple 1D ¹H NMR spectrum is often sufficient for quantification if there are well-resolved, diagnostic signals for each regioisomer.[17][18] However, if the 1D spectrum is crowded or assignments are ambiguous, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming the structures of the isomers present.[17][18]

          Experimental Protocol: Quantitative ¹H NMR (qNMR) Analysis

          • Sample Preparation:

            • Accurately weigh approximately 10-20 mg of the crude reaction mixture into an NMR tube.

            • Accurately weigh and add a suitable internal standard (e.g., 5-10 mg of 1,3,5-trimethoxybenzene).

            • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

            • Ensure complete dissolution by gentle vortexing.

          • Data Acquisition:

            • Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate integration include:

              • A sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

              • A 90° pulse angle.

              • Sufficient number of scans for a good signal-to-noise ratio.

          • Data Processing and Analysis:

            • Apply appropriate phasing and baseline correction to the spectrum.

            • Identify the characteristic, well-resolved signals for each regioisomer and the internal standard.

            • Integrate the selected signals.

            • Calculate the molar ratio of the regioisomers using the following formula:

            Ratio (Isomer A / Isomer B) = (Integral of Isomer A / Number of Protons for Signal A) / (Integral of Isomer B / Number of Protons for Signal B)

          High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Analysis

          HPLC is a powerful separation technique that is widely used for determining the purity of pharmaceutical compounds.[8][9] Its strength lies in its ability to separate compounds with very similar structures, such as regioisomers.

          HPLC_Workflow cluster_prep Sample Preparation cluster_acq HPLC Analysis cluster_analysis Data Analysis Crude_Mixture Crude Reaction Mixture Dissolution Dissolve in Mobile Phase Crude_Mixture->Dissolution Filtration Filter Sample Dissolution->Filtration Injection Inject onto HPLC Column Filtration->Injection Separation Separation of Isomers Injection->Separation Detection UV or MS Detection Separation->Detection Peak_Integration Integrate Peak Areas Detection->Peak_Integration Ratio_Calculation Calculate Area Percent Ratio Peak_Integration->Ratio_Calculation

          Workflow for HPLC-based Regioisomer Ratio Determination

          Causality in Experimental Choices:

          • Column Selection: For regioisomers, which often have subtle differences in polarity, a high-resolution reversed-phase column (e.g., C18) is a common starting point.[8][19] The choice of stationary phase is critical for achieving separation.

          • Mobile Phase Optimization: The composition of the mobile phase (e.g., a mixture of water and acetonitrile or methanol) is systematically varied to achieve baseline separation of the regioisomer peaks.[19] Isocratic elution (constant mobile phase composition) is preferred for its simplicity, but gradient elution (varying mobile phase composition) may be necessary for complex mixtures.

          • Detector Selection: A UV detector is commonly used if the isomers contain a chromophore.[9] If not, or for higher sensitivity and confirmation of identity, a mass spectrometer (LC-MS) can be employed.[20]

          Experimental Protocol: Reversed-Phase HPLC Analysis

          • Method Development (if not established):

            • Screen different C18 columns and mobile phase compositions (e.g., acetonitrile/water, methanol/water) to achieve baseline resolution of the regioisomers.

            • Optimize the mobile phase gradient or isocratic conditions, flow rate, and column temperature.

          • Sample Preparation:

            • Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

            • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

          • HPLC Analysis:

            • Equilibrate the HPLC system with the initial mobile phase conditions.

            • Inject a known volume (e.g., 10 µL) of the prepared sample.

            • Run the HPLC method and collect the chromatogram.

          • Data Analysis:

            • Integrate the peak areas of the regioisomers.

            • Assuming equal detector response for the isomers, calculate the ratio based on the area percent of each peak. For validated quantitative methods, a calibration curve with pure standards would be used.[8]

          Gas Chromatography (GC): The Choice for Volatile Analytes

          For methylation reactions that produce volatile and thermally stable regioisomers, GC offers excellent separation efficiency and sensitivity.[1]

          GC_Workflow cluster_prep Sample Preparation cluster_acq GC Analysis cluster_analysis Data Analysis Crude_Mixture Crude Reaction Mixture Dissolution Dissolve in Volatile Solvent Crude_Mixture->Dissolution Derivatization Derivatization (if needed) Dissolution->Derivatization Injection Inject into GC Derivatization->Injection Separation Separation in Column Injection->Separation Detection FID or MS Detection Separation->Detection Peak_Integration Integrate Peak Areas Detection->Peak_Integration Ratio_Calculation Calculate Area Percent Ratio Peak_Integration->Ratio_Calculation

          Workflow for GC-based Regioisomer Ratio Determination

          Causality in Experimental Choices:

          • Column Selection: The choice of the GC column's stationary phase is crucial for separating regioisomers. A polar column is often required to differentiate isomers based on subtle differences in polarity and boiling point.[10][21]

          • Temperature Programming: A temperature gradient is typically used to ensure efficient separation and elution of all components within a reasonable time.

          • Detector: A Flame Ionization Detector (FID) is a robust and widely used detector that provides a response proportional to the mass of carbon, making it suitable for quantification.[1] A Mass Spectrometer (GC-MS) provides both separation and mass information, aiding in the identification of the isomers.[10][22]

          Experimental Protocol: GC-FID Analysis

          • Sample Preparation:

            • Dissolve the crude mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a suitable concentration (e.g., 1 mg/mL).

            • If the analytes are not sufficiently volatile or have active groups, derivatization (e.g., silylation) may be necessary.

          • GC-FID Analysis:

            • Set up the GC with an appropriate column and temperature program.

            • Inject a small volume (e.g., 1 µL) of the sample.

            • Run the GC method and record the chromatogram.

          • Data Analysis:

            • Integrate the peak areas for the regioisomers.

            • Calculate the ratio based on the area percent, assuming a similar response factor for the isomers in the FID.

          The Power of Hyphenated and Emerging Techniques

          LC-MS and GC-MS: Coupling chromatography with mass spectrometry provides an additional dimension of data. While MS alone may not distinguish isomers, the chromatographic separation followed by mass detection allows for the confident assignment of peaks and can help in identifying unknown impurities.[20][23]

          Molecular Rotational Resonance (MRR) Spectroscopy: This emerging technique offers a powerful solution for the direct analysis of crude reaction mixtures without the need for purification or reference standards.[3][14][24] By measuring the rotational transitions of molecules in the gas phase, MRR provides a unique fingerprint for each isomer, allowing for unambiguous identification and quantification.[3][14] While not yet a standard laboratory instrument, its potential to streamline analytical workflows is significant.

          Method Validation: Ensuring Trustworthy Results

          A validated analytical method is one that has been demonstrated to be suitable for its intended purpose.[16][25] Key validation parameters include:

          • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[16] This is demonstrated by showing that the peaks for the regioisomers are well-resolved from other components in the crude mixture.

          • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[8]

          • Accuracy: The closeness of the test results to the true value. This is often assessed by spiking the sample with known amounts of pure isomers.[8]

          • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8]

          • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[16]

          Conclusion: A Multi-faceted Approach to a Critical Challenge

          The validation of regioisomer ratios in crude methylation mixtures is a critical task that requires a thoughtful and strategic approach to analytical methodology. While NMR spectroscopy offers unparalleled structural insight and the ability to quantify without reference standards, HPLC and GC provide high-throughput and sensitive separation capabilities that are essential for routine quality control. Emerging techniques like MRR spectroscopy hold the promise of revolutionizing the direct analysis of complex mixtures.

          Ultimately, the most robust validation strategy often involves an orthogonal approach, using two or more independent techniques to confirm the results.[9] By understanding the strengths and limitations of each method and making informed experimental choices, researchers can ensure the quality, safety, and efficacy of their synthesized molecules.

          References

          • Denton, J. R. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. Retrieved from [Link]

          • A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards. (2025, February 7). MDPI. Retrieved from [Link]

          • Al-Jabiri, H. A., et al. (2020). Direct Regioisomer Analysis of Crude Reaction Mixtures via Molecular Rotational Resonance (MRR) Spectroscopy. ResearchGate. Retrieved from [Link]

          • Al-Jabiri, H. A., et al. (2020, June 8). Direct regioisomer analysis of crude reaction mixtures via molecular rotational resonance (MRR) spectroscopy. PMC. Retrieved from [Link]

          • Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024, September 2). AZoM.com. Retrieved from [Link]

          • Kollarovic, A., et al. (2019, October 1). DNA Methylation Validation Methods: a Coherent Review with Practical Comparison. PMC. Retrieved from [Link]

          • Russo, C., et al. (2023, July 6). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. PMC. Retrieved from [Link]

          • Robles, A. J., et al. (n.d.). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. PMC. Retrieved from [Link]

          • Itabashi, Y., et al. (2025, August 6). Reversed-Phase HPLC Separation of 1,2Diacylglycerol Regioisomers. ResearchGate. Retrieved from [Link]

          • Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. (n.d.). Magritek. Retrieved from [Link]

          • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. Retrieved from [Link]

          • Armstrong, M. B., et al. (n.d.). (PDF) Regioisomer-independent quantification of fatty acid oxidation products by HPLC-ESI-MS/MS analysis of sodium adducts. ResearchGate. Retrieved from [Link]

          • Julian, R. R., et al. (2023, May 15). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Chromatography Online. Retrieved from [Link]

          • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved from [Link]

          • Rooke, J. A., et al. (2021, December 21). Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. SRUC, Scotland's Rural College. Retrieved from [Link]

          • Kollarovic, A., et al. (n.d.). (PDF) DNA Methylation Validation Methods: A Coherent Review with Practical Comparison. ResearchGate. Retrieved from [Link]

          • Van Eeckhaut, A., et al. (2016, October 28). Quantitative mass spectrometry methods for pharmaceutical analysis. The Royal Society. Retrieved from [Link]

          • Ecker, J., et al. (2012, May 15). A Rapid GC-MS Method for Quantification of Positional and Geometric Isomers of Fatty Acid Methyl Esters. PubMed. Retrieved from [Link]

          • Which method of separation is more preferable, HPLC, NMR or GC for the determination of diatereoselectivity in polar or non-polar aldol products?. (2018, June 6). ResearchGate. Retrieved from [Link]

          • Itabashi, Y., et al. (2000, November 15). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. PubMed. Retrieved from [Link]

          • A Review on Step-by-Step Analytical Method Validation. (2015, October 15). iosrphr.org. Retrieved from [Link]

          • Esteller, M., et al. (n.d.). A Novel Method to Quantify Regional CpG Methylation Density. PMC. Retrieved from [Link]

          • Nakliang, P., et al. (2021, June 18). Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. RSC Publishing. Retrieved from [Link]

          • Al-Jabiri, H. A., et al. (2020, June 8). Direct regioisomer analysis of crude reaction mixtures via molecular rotational resonance (MRR) spectroscopy. RSC Publishing. Retrieved from [Link]

          • DeRuiter, J., et al. (n.d.). GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Semantic Scholar. Retrieved from [Link]

          • Bioanalytical Method Development: Isomers. (2024, October 18). BioPharma Services. Retrieved from [Link]

          • HPLC, a modular technique that complements NMR. (2024, July 1). specific polymers. Retrieved from [Link]

          • CN100360534C - Separation of regioisomers of metal phthalocyanines. (n.d.). Google Patents.
          • Zhang, Q., et al. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. Retrieved from [Link]

          • Genome-wide extraction of differentially methylated DNA regions using adapter-anchored proximity primers. (2025, June 30). bioRxiv. Retrieved from [Link]

          • Paul, E., et al. (n.d.). Statistical methods for detecting differentially methylated loci and regions. Frontiers. Retrieved from [Link]

          • Li, Y., et al. (2025, May 16). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. PMC. Retrieved from [Link]

          • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). European Pharmaceutical Review. Retrieved from [Link]

          • Russo, C., et al. (2023, July 6). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. MDPI. Retrieved from [Link]

          • Validation of chromatographic methods in pharmaceutical analysis. (n.d.). Univerzita Karlova. Retrieved from [Link]

          • Rauch, T. A., et al. (2007, October 26). Genome-Wide Profiling of DNA Methylation Reveals a Class of Normally Methylated CpG Island Promoters. PLOS Genetics - Research journals. Retrieved from [Link]

          • Nikolova-Damyanova, B. (2022, January 27). Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. MDPI. Retrieved from [Link]

          • Robles, A. J., et al. (2025, February 14). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Central Science. Retrieved from [Link]

          • Isomer analysis by mass spectrometry in clinical science. (n.d.). ResearchGate. Retrieved from [Link]

          • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International. Retrieved from [Link]

          • Cillero-Pastor, B., et al. (n.d.). Imaging Isomers on a Biological Surface: A Review. PMC. Retrieved from [Link]

          Sources

          IR Spectroscopy of Nitro and Bromo Functional Groups: ATR vs. Transmission FTIR

          Author: BenchChem Technical Support Team. Date: March 2026

          A Comparative Methodological Guide for Drug Development Professionals

          In modern drug development, the identification and verification of specific functional groups are critical for confirming synthetic success and predicting pharmacokinetic behavior. Nitro groups (-NO₂) frequently serve as vital pharmacophores in antibiotics and prodrugs, while bromo substitutions (-Br) are routinely engineered into lead compounds to enhance lipophilicity and metabolic stability.

          As a Senior Application Scientist, I have structured this guide to objectively compare the two primary modalities of Fourier Transform Infrared (FTIR) spectroscopy—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —for the identification of these specific functional groups. This guide goes beyond basic spectral assignments to explain the physical causality behind the data and provides self-validating experimental protocols.

          Mechanistic Foundations of IR Absorption

          To accurately interpret spectral data, one must understand the physical causality dictating the vibrational frequencies and intensities of these functional groups.

          The Nitro Group (-NO₂)

          The nitro group consists of a central nitrogen atom bonded to two oxygen atoms. Due to resonance delocalization, these bonds are not strictly single or double; they are "bonds and a half," generating two equivalent N-O bonds (1[1]). This equivalence results in two distinct vibrational modes:

          • Asymmetric Stretch (out-of-phase): Typically observed at 1550–1475 cm⁻¹ (2[2]).

          • Symmetric Stretch (in-phase): Typically observed at 1360–1290 cm⁻¹ (2[2]).

          Causality of Intensity: Oxygen is highly electronegative. During the N-O stretching vibration, there is a massive change in the molecular dipole moment (

          
          ). According to quantum mechanical selection rules, a larger dipole moment change translates directly to a higher molar absorptivity. Consequently, nitro peaks are unusually intense and dominate the mid-IR spectrum (3[3]).
          
          The Bromo Group (-Br)

          The carbon-bromine (C-Br) stretching vibration is typically observed in the far fingerprint region, between 690–515 cm⁻¹ (4[4]). Causality of Frequency: The vibrational frequency of a diatomic bond is governed by Hooke's Law, which states that frequency is inversely proportional to the square root of the reduced mass (

          
          ) of the bonded atoms. Because bromine is a heavy halogen (atomic mass ~80 amu), the reduced mass of the C-Br system is exceptionally large, pushing the stretching frequency down into the lower energy (lower wavenumber) region.
          

          Technology Comparison: ATR-FTIR vs. Transmission FTIR

          When analyzing a drug candidate containing both nitro and bromo groups, the choice of FTIR modality significantly impacts the resulting spectrum.

          • Transmission FTIR (KBr Pellet): Measures bulk absorption via the Beer-Lambert law. Because all wavelengths pass through the same physical thickness of the sample, transmission provides the "true" relative intensities of the high-frequency NO₂ bands and the low-frequency C-Br bands (5[5]).

          • ATR-FTIR: Utilizes an evanescent wave that penetrates the sample surface. The penetration depth (

            
            ) is directly proportional to the wavelength of the incident light.
            
            • Causality Effect: Because wavelength is inversely proportional to wavenumber, the evanescent wave penetrates much deeper into the sample at 600 cm⁻¹ (C-Br region) than it does at 1500 cm⁻¹ (NO₂ region). Therefore, ATR artificially enhances the intensity of the low-frequency bromo peaks relative to the nitro peaks (5[5]).

          Quantitative Data Comparison
          ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
          Nitro Group (-NO₂) Excellent resolution; strong peaks at ~1550 & ~1350 cm⁻¹.Excellent resolution; sharp, highly intense peaks.
          Bromo Group (-Br) Enhanced intensity due to deeper wave penetration at low wavenumbers (690-515 cm⁻¹).True relative intensity ; requires high-quality, moisture-free KBr transparent to 400 cm⁻¹.
          Spectral Distortion Peak shifts to slightly lower wavenumbers; anomalous dispersion possible for strong NO₂ bands.Classical spectrum; potential Christiansen effect (baseline slope) if sample is poorly ground.
          Sample Preparation Direct application, non-destructive, no dilution required.1-2% sample diluted in KBr, pressed at 10 tons. Destructive.
          Throughput High (< 1 min per sample).Low (5-10 mins per sample).

          Self-Validating Experimental Protocols

          To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to data analysis if the validation checkpoints fail.

          Protocol A: ATR-FTIR Workflow (Diamond Crystal)

          Note: A diamond crystal must be used. ZnSe crystals have a low-frequency cutoff at ~650 cm⁻¹, which will completely mask the critical C-Br stretching region.

          • Crystal Preparation: Clean the diamond ATR crystal with a volatile, non-absorbing solvent (e.g., isopropanol or acetone) using a non-abrasive wipe.

            • Causality: Residue from previous samples will contaminate the evanescent wave field, leading to false-positive functional group assignments.

          • Self-Validation Checkpoint (Background): Acquire a background scan (air). The resulting single-beam spectrum must show a smooth curve. If anomalous peaks appear at 2900 cm⁻¹ (organics) or 1650 cm⁻¹ (water), the crystal is contaminated. Reclean until a flat 100% transmittance baseline is achieved.

          • Sample Application: Place 1-2 mg of the solid sample directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact pressure.

            • Causality: The evanescent wave only penetrates 0.5 to 2 µm. Without intimate physical contact, the wave will not interact with the sample, resulting in a low Signal-to-Noise Ratio (SNR).

          • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution for 32 scans. Apply an ATR correction algorithm to normalize the penetration depth disparities between the NO₂ and Br regions.

          Protocol B: Transmission FTIR Workflow (KBr Pellet)
          • Sample Dilution: Weigh 1-2 mg of the active pharmaceutical ingredient (API) and 100 mg of spectroscopic-grade KBr.

            • Causality: KBr is completely transparent in the mid-IR region (down to 400 cm⁻¹), ensuring the C-Br stretch is not obscured by matrix absorption.

          • Milling: Grind the mixture vigorously in an agate mortar for 2-3 minutes until a fine, homogenous powder is achieved.

            • Causality: The sample particles must be smaller than the wavelength of the incident IR light (< 2 µm). If particles are larger, they will scatter the light rather than absorb it (the Christiansen effect).

          • Pellet Pressing: Transfer the powder to a die and press under vacuum at 10 tons for 2 minutes to fuse the KBr into a transparent glassy disk.

          • Self-Validation Checkpoint (Baseline): Acquire the spectrum (4000-400 cm⁻¹). Evaluate the baseline. A severe downward slope toward higher wavenumbers indicates excessive scattering (particles > 2 µm). If observed, the data is invalid; the pellet must be rejected, and the sample reground.

          Analytical Workflow Visualization

          FTIR_Workflow Start Sample Preparation Decision Select FTIR Modality Start->Decision ATR ATR-FTIR (Diamond) Rapid, Surface Analysis Decision->ATR  Routine Screening   Trans Transmission (KBr) Bulk Analysis, True Intensity Decision->Trans  Quantitative Data   Scan Acquire Spectrum (4000 - 400 cm⁻¹) ATR->Scan Trans->Scan Nitro Identify Nitro (-NO₂) Asym: 1550-1475 cm⁻¹ Sym: 1360-1290 cm⁻¹ Scan->Nitro Bromo Identify Bromo (-Br) C-Br Stretch: 690-515 cm⁻¹ Scan->Bromo Valid Cross-Validate Peaks (Self-Validating System) Nitro->Valid Bromo->Valid

          Caption: FTIR analytical workflow for the identification of nitro and bromo functional groups.

          References

          • Source: orgchemboulder.
          • Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat...
          • Source: spectroscopyonline.
          • Source: benchchem.
          • Source: jove.

          Sources

          Safety Operating Guide

          Personal protective equipment for handling 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole

          Author: BenchChem Technical Support Team. Date: March 2026

          As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole (CAS: 21431-58-3) is a highly versatile scaffold frequently utilized in advanced drug discovery, particularly in the synthesis of GABA_A receptor modulators[1] and the development of novel antitrichomonal agents[2]. It is also a key intermediate in microwave-assisted Sonogashira and Suzuki-Miyaura cross-coupling reactions[1][3].

          However, its unique structural features—a reactive bromine atom and a reducible nitro group—demand rigorous, scientifically grounded safety protocols. This guide provides a self-validating operational framework for handling this compound, explaining the causality behind each safety requirement so your laboratory can operate with maximum safety and efficiency.

          Mechanistic Toxicology: The "Why" Behind the Protection

          To understand the required Personal Protective Equipment (PPE), we must first understand the molecule's behavior in biological systems.

          The hazard profile of 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole is driven by the 5-nitroimidazole moiety . In biological environments, the nitro group (-NO2) can undergo enzymatic reduction by cellular nitroreductases. This electron-transfer process generates a highly reactive nitro radical anion. If this lipophilic compound penetrates the skin or is inhaled, these radical intermediates can covalently bind to DNA, leading to DNA adduct formation and suspected mutagenicity[2]. Furthermore, the bromine atom at the 4-position acts as a strong electrophile, capable of reacting with nucleophilic sites on cellular proteins, causing severe skin and eye irritation (GHS Hazards H315 and H319).

          G A 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole B Cellular Penetration (Skin/Inhalation) A->B Exposure C Enzymatic Reduction (Nitroreductases) B->C D Reactive Nitro Radical Anion C->D e- transfer E DNA Adduct Formation (Mutagenic Risk) D->E Covalent binding

          Toxicological mechanism of 5-nitroimidazoles highlighting mutagenic risks.

          Quantitative Hazard Profile

          Before initiating any workflow, familiarize yourself with the compound's core parameters to ensure accurate stoichiometric planning and risk assessment.

          ParameterValue / ClassificationOperational Implication
          Chemical Name 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazoleTarget analyte identification
          CAS Number 21431-58-3Essential for precise SDS and inventory tracking
          Molecular Weight 220.02 g/mol Required for stoichiometric calculations in cross-coupling
          GHS Health Hazards H302, H315, H319, H335Mandates strict dermal, ocular, and respiratory protection
          Structural Risks Nitro group (-NO2), Bromine (-Br)Potential mutagenicity; requires halogenated waste disposal

          Personal Protective Equipment (PPE) Architecture

          Because of the compound's lipophilicity and electrophilic nature, standard laboratory attire is insufficient. Implement the following PPE architecture:

          • Dermal Protection (Critical): Wear double-layered Nitrile gloves (minimum 5 mil thickness). Nitrile provides excellent resistance to solid organic powders. If handling the compound in solution (e.g., dissolved in DMF or DMSO for cross-coupling), consult a glove compatibility chart, as DMSO rapidly permeates nitrile, carrying the dissolved mutagenic payload directly through the skin. In such cases, a butyl rubber outer glove is required.

          • Ocular Protection: Chemical splash goggles (ANSI Z87.1 certified) are mandatory. Safety glasses with side shields do not provide adequate protection against fine, airborne crystalline dust.

          • Respiratory Protection: All handling must be performed inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. If a hood is unavailable, a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of the irritating dust (H335).

          • Body Protection: A fully buttoned, flame-resistant (FR) laboratory coat. Ensure cuffs are tucked under the outer layer of gloves to eliminate exposed skin at the wrists.

          Operational Workflows & Experimental Protocols

          Workflow Step1 1. PPE Verification (Nitrile, Goggles, Coat) Step2 2. Fume Hood Setup (Min 100 fpm face velocity) Step1->Step2 Step3 3. Weighing & Transfer (Anti-static spatulas) Step2->Step3 Step4 4. Reaction Execution (Closed system/Inert gas) Step3->Step4 Step5 5. Waste Segregation (Halogenated Organics) Step4->Step5

          Step-by-step operational workflow for handling halogenated nitroimidazoles.

          Protocol: Safe Weighing and Transfer

          Static electricity can cause fine powders to aerosolize, bypassing primary containment. Follow this validated transfer protocol:

          • Preparation: Wipe down the analytical balance and surrounding area with an anti-static solution. Ensure the balance is located within a ventilated enclosure or a dedicated weighing station.

          • Tool Selection: Use a grounded, anti-static micro-spatula. Avoid plastic spatulas which carry static charges.

          • Weighing: Weigh the required mass of 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole directly into a pre-tared, sealable reaction vial (e.g., a microwave vial if performing a Sonogashira coupling[3]).

          • Transfer: Cap the vial before removing it from the balance enclosure. Transport the sealed vial to the primary fume hood.

          • Decontamination: Wipe the balance pan with a lint-free cloth dampened with isopropanol. Dispose of the wipe as hazardous solid waste.

          Spill Management and Disposal Plan

          Because this compound contains a halogen (Bromine), its disposal is strictly regulated. Improper incineration of halogenated organics can lead to the formation of highly toxic dioxins and furans.

          Protocol: Immediate Spill Response
          • Isolation: Evacuate the immediate vicinity. Ensure the fume hood sash is lowered to maximize face velocity and contain airborne particulates.

          • Containment (Solid Spill): Do not sweep dry powder, as this will aerosolize the chemical. Cover the solid spill with absorbent pads lightly dampened with water or a mild surfactant to suppress dust.

          • Collection: Use a non-sparking scoop to collect the damp material. Place the collected material into a heavy-duty, sealable hazardous waste bag.

          • Surface Decontamination: Wash the affected surface with a 10% bleach solution (which helps degrade residual reactive organics), followed by a standard soap and water wash.

          Protocol: Waste Segregation
          • Solid Waste: All contaminated gloves, wipes, and empty reagent bottles must be placed in a dedicated bin labeled "Hazardous Solid Waste - Halogenated Organics."

          • Liquid Waste: Reaction mother liquors and extraction solvents containing 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole must be collected in a carboy explicitly labeled "Halogenated Organic Solvent Waste." Never mix this with non-halogenated waste streams, as this creates severe regulatory violations and safety hazards during downstream waste processing.

          References

          • Exploring the DS2 Scaffold for GABA A Receptor Modulation: Progress toward the Development of a GABA A δ-Subunit Preferring Negative Allosteric Modulator ACS Publications (Journal of Medicinal Chemistry)[Link]

          • Synthesis of 4-alkynyl-1,2-dimethyl-5-nitro-1 H -imidazoles via microwave-assisted sonogashira cross-coupling reactions LookChem (Academic Research Aggregator)[Link]

          • Structural alterations that differentially affect the mutagenic and antitrichomonal activities of 5-nitroimidazoles MolAid (Chemical Database & Literature)[Link]

          Sources

          ×

          Retrosynthesis Analysis

          AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

          One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

          Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

          Strategy Settings

          Precursor scoring Relevance Heuristic
          Min. plausibility 0.01
          Model Template_relevance
          Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
          Top-N result to add to graph 6

          Feasible Synthetic Routes

          Reactant of Route 1
          Reactant of Route 1
          4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole
          Reactant of Route 2
          Reactant of Route 2
          4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole

          試験管内研究製品の免責事項と情報

          BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。